9-Acetylphenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWZBYTTXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174328 | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-77-2 | |
| Record name | 9-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Acetylphenanthrene: A Technical Guide to its Chemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and physical properties of 9-Acetylphenanthrene (CAS No: 2039-77-2). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of experimental workflows and potential mechanisms of action.
Core Chemical and Physical Properties
This compound is a polycyclic aromatic ketone. Its fundamental identifiers and physicochemical properties are summarized below.
Table 1: Identifiers and General Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2039-77-2 | [1] |
| Molecular Formula | C₁₆H₁₂O | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| IUPAC Name | 1-(phenanthren-9-yl)ethanone | [1] |
| Synonyms | Methyl 9-phenanthryl ketone, NSC-15306 | [1] |
| InChI | InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | [1] |
| InChIKey | UIFAWZBYTTXSOG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |[1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White needle-like crystals or powder | [2] |
| Melting Point | 73-74 °C | [3] |
| Boiling Point | 190-200 °C at 2.5 mmHg (0.33 kPa) | [2][4] |
| XLogP3 | 4.1 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
| Complexity | 296 |[1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound. A summary of available spectral information is provided below.
Table 3: Summary of Spectral Data
| Technique | Details | Source |
|---|---|---|
| ¹H NMR | 400 MHz in CDCl₃ | [4] |
| ¹³C NMR | Recorded in CDCl₃ | [4] |
| Infrared (IR) | KBr disc or nujol mull techniques are reported. | [4] |
| GC-MS (EI-B) | Top 5 Peaks (m/z): 205 (99.99), 176 (53.40), 206 (16.80), 151 (16.20), 178 (14.60) | [1] |
| LC-MS (LC-ESI-QFT) | Precursor Ion: 221.0961 ([M+H]⁺); Collision Energy: 35 (nominal); Fragmentation: HCD |[1] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis and analysis of this compound.
This compound can be synthesized via the reaction of 9-cyanophenanthrene with a Grignard reagent, followed by acidic workup.[2]
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
Methyl iodide
-
Anhydrous benzene
-
9-Cyanophenanthrene
-
6 N Hydrochloric acid
-
Dilute sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Preparation: A solution of methyl iodide in anhydrous ether is added slowly to magnesium turnings covered with anhydrous ether under a nitrogen atmosphere to form methylmagnesium iodide.
-
Solvent Exchange: After the Grignard reaction is complete, dry benzene is added, and the ether is removed by distillation.
-
Reaction: 9-Cyanophenanthrene is added to the Grignard reagent in benzene, and the mixture is heated under reflux for 3 hours.
-
Hydrolysis: The reaction mixture is cooled and then hydrolyzed by the slow addition of cold 6 N hydrochloric acid. The mixture is then refluxed for 6-8 hours to ensure complete conversion of the intermediate imine to the ketone.
-
Workup and Purification:
-
Recrystallization: The distilled ketone is recrystallized from ethanol to yield pure this compound as white needles.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): [1]
-
Instrument: Q Exactive Plus Orbitrap Thermo Scientific
-
Ionization: Electrospray Ionization (ESI)
-
Fragmentation Mode: Higher-energy C-trap dissociation (HCD)
-
Column: Kinetex C18 EVO (2.6 µm, 2.1x50 mm) with a precolumn (2.1x5 mm)
Gas Chromatography-Mass Spectrometry (GC-MS): [1]
-
Instrument: JEOL JMS-DX-300
-
Ionization: Electron Ionization (EI-B)
Visualizations
Diagrams are provided below to illustrate the synthesis workflow and a potential biological mechanism of action.
Biological Activity and Reactivity
While extensive peer-reviewed data on the specific biological activity of this compound is limited, some information is available from chemical suppliers and by analogy to related compounds.
According to technical information from Biosynth, this compound exhibits an affinity for the glucocorticoid receptor. This binding is suggested to inhibit the normal interaction of cortisol with the receptor, thereby preventing the activation of downstream transcriptional responses. The same source also notes that this compound may relax smooth muscle cells, possibly by inhibiting calcium ion release. It is important to note that this information is from a commercial supplier and should be verified through independent, peer-reviewed research.
The phenanthrene scaffold is found in many natural products and synthetic compounds with diverse biological activities. Studies on various phenanthrene derivatives have demonstrated:
-
Cytotoxicity: Many phenanthrenequinones and 9,10-dihydrophenanthrenes isolated from natural sources show significant cytotoxic activity against various human cancer cell lines, including lung, prostate, and breast cancer cells.[5][6]
-
Mitotic Impairment: The related compound 9,10-phenanthrenequinone (9,10-PQ), a common air pollutant, has been shown to exert cytotoxicity by impairing mitotic progression and spindle assembly in HeLa cells, independent of reactive oxygen species (ROS) production.[7][8]
-
Metabolic Effects: Phenanthrene has been observed to inhibit adipogenesis (the formation of fat cells) and decrease the expression of the metabolic regulator PPARγ in 3T3-L1 cells.[9]
These findings highlight the potential for the phenanthrene core structure to be a valuable scaffold in drug discovery, although these specific activities cannot be directly attributed to this compound without further study.
References
- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2039-77-2 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [guidechem.com]
- 5. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Acetylphenanthrene CAS number 2039-77-2
An In-depth Technical Guide to 9-Acetylphenanthrene (CAS Number: 2039-77-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a phenanthrene derivative with potential applications in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a polycyclic aromatic ketone. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2039-77-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₂O | [1][2][3][4][5] |
| Molecular Weight | 220.27 g/mol | [1][2][3][4][5] |
| Appearance | White to pale yellow powder/needle-like crystals | [5] |
| Melting Point | 73-74 °C | [7][8] |
| Boiling Point | 405.9 ± 14.0 °C (Predicted) | [5] |
| SMILES | CC(=O)c1cc2ccccc2c3ccccc13 | [7][8][9] |
| InChI | 1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | [7][8][9] |
| InChIKey | UIFAWZBYTTXSOG-UHFFFAOYSA-N | [7][8][9] |
| Purity | Typically ≥97% | [7] |
| Storage | Store at room temperature (10°C - 25°C) in a well-closed container. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Summary | Reference(s) |
| ¹H NMR | Spectra available, typically run at 400 MHz in CDCl₃. | [1][10][11][12][13] |
| ¹³C NMR | Spectra available, typically in CDCl₃. | [1][10][11] |
| Mass Spectrometry (MS) | GC-MS and LC-MS data available. Molecular ion peak at m/z 220. | [1][2][11][13] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr disc and nujol mull). | [1][10][11][13][14] |
Synthesis Protocols
This compound can be synthesized through several methods, most notably the Friedel-Crafts acylation of phenanthrene and the Grignard reaction with 9-cyanophenanthrene.
Friedel-Crafts Acylation of Phenanthrene
This is a common method for introducing an acetyl group onto the phenanthrene ring system.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Addition of Reactants: Add phenanthrene to the cooled suspension.
-
Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining a low temperature.
-
Reaction: Stir the mixture at room temperature for a specified time.
-
Workup: Quench the reaction by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Logical Relationship for Synthesis Choice:
Caption: Synthesis method selection for this compound.
Grignard Reaction of 9-Cyanophenanthrene
This method offers a more direct route to this compound.[5]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare a Grignard reagent, such as methylmagnesium iodide, in an appropriate solvent like diethyl ether.
-
Reaction with Nitrile: Add 9-cyanophenanthrene to the Grignard reagent. The reaction is typically stirred under reflux.
-
Hydrolysis: Hydrolyze the intermediate imine with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to yield the ketone.
-
Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by distillation under reduced pressure or crystallization. The fraction distilling at 190-200°C (at 0.33kPa) is collected.[5]
Experimental Workflow:
Caption: Grignard synthesis workflow for this compound.
Biological Activity and Potential Applications
While this compound is primarily utilized as a research chemical and an intermediate in organic synthesis, some biological activities have been suggested.[4][]
Phenanthrene derivatives, as a class, have been investigated for a range of biological effects, including anti-inflammatory and anticancer properties.[16][17]
-
Glucocorticoid Receptor Affinity: this compound has been reported to have an affinity for the glucocorticoid receptor, suggesting potential modulation of pathways regulated by this receptor.
-
Smooth Muscle Relaxation: It has also been noted to relax smooth muscle cells, possibly through the inhibition of calcium ion release.
-
Anticancer Potential of Phenanthrene Derivatives: Various phenanthrene derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon, epithelial, lung, prostate, and breast cancer cells.[17][18] The specific cytotoxic profile of this compound has not been extensively documented in the reviewed literature.
-
Anti-inflammatory Potential of Phenanthrene Derivatives: Certain phenanthrene derivatives isolated from natural sources have shown anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the expression of inducible NO synthase (iNOS) through the inhibition of MAPK and NF-κB signaling pathways.[16]
Potential Signaling Pathway Involvement (Based on Phenanthrene Derivatives):
Caption: Potential anti-inflammatory signaling pathways of phenanthrenes.
Safety and Handling
This compound is classified as a combustible solid.[8] Standard laboratory safety precautions should be observed when handling this compound.
| Safety Information | Details | Reference(s) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a type N95 (US) dust mask are recommended. | [8] |
| Hazards | Not classified as a dangerous substance for transport. No carcinogenicity data was found from IARC at levels ≥ 0.1%. | [19] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing and rinse skin with water. Eye Contact: Rinse out with plenty of water. Ingestion: Make the victim drink water (two glasses at most) and consult a doctor if unwell. | [19] |
| Fire Fighting | Use water, foam, carbon dioxide, or dry powder. Combustible, with the possibility of hazardous combustion gases in case of fire. | [19] |
| Handling and Storage | Handle in a well-ventilated area. Keep the container tightly closed and store in a dry place. | [19] |
Conclusion
This compound (CAS 2039-77-2) is a well-characterized compound with established synthesis routes and a solid foundation of spectroscopic data. While its primary current use is in research and as a synthetic intermediate, preliminary information and the broader activities of the phenanthrene class of molecules suggest potential for further investigation in medicinal chemistry, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational resource for professionals working with or considering the use of this compound in their research and development endeavors.
References
- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 2039-77-2 [m.chemicalbook.com]
- 6. This compound 97 2039-77-2 [sigmaaldrich.com]
- 7. This compound 97 2039-77-2 [sigmaaldrich.com]
- 8. This compound 97 2039-77-2 [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound(2039-77-2) 1H NMR [m.chemicalbook.com]
- 12. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]
- 13. This compound(2039-77-2) IR Spectrum [m.chemicalbook.com]
- 14. 1-Naphthaldehyde(66-77-3) IR Spectrum [chemicalbook.com]
- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
Technical Guide: Determination of 9-Acetylphenanthrene's Molecular Weight
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 9-Acetylphenanthrene, a key biochemical used in research. It includes precise physicochemical data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a workflow visualization to support laboratory applications.
Physicochemical Properties of this compound
This compound is a polycyclic aromatic ketone. Accurate knowledge of its molecular weight and other properties is fundamental for quantitative analysis, reaction stoichiometry, and characterization in research and development settings. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [1][2][3][4] |
| Average Molecular Weight | 220.27 g/mol | [2][4][5] |
| Monoisotopic Mass | 220.088815 Da | [1][3] |
| CAS Number | 2039-77-2 | [2][3][4][6] |
| Appearance | White needle-like crystals or powder | [4][7] |
| Melting Point | 73-74 °C | [4][7] |
| Topological Polar Surface Area | 17.1 Ų | [1][3] |
Note: Slight variations in molecular weight (from 220.26 to 220.3 g/mol ) are reported across different sources, which can be attributed to rounding and the use of different isotopic mass values in the calculation.[1][2][3][6][8]
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for determining the molecular weight of small organic compounds like this compound. It offers high accuracy, sensitivity, and provides the monoisotopic mass, which is crucial for elemental composition analysis.[9][10] The following protocol outlines a general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical and chemical analysis.[11]
Objective: To accurately determine the molecular weight of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap)
-
Ionization Source (e.g., Electrospray Ionization - ESI)
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffer/additive (e.g., formic acid or ammonium acetate)
-
Syringe filters (0.22 µm)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[11]
-
-
Liquid Chromatography (LC) Separation:
-
Equip the HPLC with a suitable column (e.g., C18 reversed-phase).
-
Set up a mobile phase gradient. For a non-polar compound like this compound, a typical gradient might run from water with 0.1% formic acid (Mobile Phase A) to acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Inject the prepared sample into the HPLC system. The LC step separates the analyte from impurities and matrix components.[12]
-
-
Ionization:
-
The eluent from the LC column is directed into the mass spectrometer's ion source.
-
For this compound, positive-mode Electrospray Ionization (ESI) is typically effective. ESI is a soft ionization technique that keeps the molecule intact.[9]
-
In positive mode, the molecule will be protonated to form the pseudomolecular ion [M+H]⁺.
-
-
Mass Analysis:
-
Detection and Data Analysis:
-
The detector measures the intensity of ions at each m/z value.
-
The resulting mass spectrum will show a peak corresponding to the protonated molecule. For this compound (monoisotopic mass ≈ 220.09 Da), the primary peak will appear at an m/z of approximately 221.097 ([C₁₆H₁₂O + H]⁺).
-
A smaller "M+1" peak may be observed at m/z 222 due to the natural abundance of the ¹³C isotope.[13]
-
The molecular weight is confirmed by subtracting the mass of the adduct (in this case, a proton) from the measured m/z of the pseudomolecular ion.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of determining the molecular weight of this compound using LC-MS.
Caption: Workflow for molecular weight determination via LC-MS.
References
- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 9-乙酰基菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 2039-77-2 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. youtube.com [youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Melting Point of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 9-Acetylphenanthrene, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Quantitative Data: Melting Point of this compound
The melting point of this compound has been reported in various chemical literature and databases. A summary of these findings is presented in the table below for easy comparison. The slight variations in the reported values can be attributed to the purity of the sample and the specific experimental conditions used for determination.
| Reported Melting Point (°C) | Source Type |
| 73-74 | Literature[1][2][3][4][5][6] |
| 74.5 | Chemical Supplier Data[7] |
Experimental Protocols for Melting Point Determination
The determination of a substance's melting point is a fundamental analytical technique in chemistry. Below are detailed methodologies for determining the melting point of this compound using both traditional and modern instrumentation.
2.1. Capillary Method using a Thiele Tube
This classic method utilizes a Thiele tube to ensure uniform heating of the sample.
Materials:
-
This compound sample, finely powdered
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Thiele tube
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or other heat source
-
Rubber band or a small slice of rubber tubing
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.
-
Continue this process until the packed sample is approximately 2-3 mm high.[3]
-
-
Apparatus Assembly:
-
Attach the capillary tube to the thermometer using a small rubber band. The sample in the capillary tube should be aligned with the bulb of the thermometer.
-
Ensure the rubber band is positioned above the level of the heating oil to prevent it from softening and breaking during heating.
-
Clamp the Thiele tube to a retort stand.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main arm of the tube.
-
-
Melting Point Determination:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube will allow for the circulation of the oil, ensuring even heating.
-
Initially, a rapid heating rate (a few degrees per minute) can be used to approach the expected melting point.
-
As the temperature nears the expected melting point of 73-74°C, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1°C).
-
2.2. Digital Melting Point Apparatus
Modern digital melting point apparatuses offer a more controlled and often more accurate method for determining melting points.
Materials:
-
This compound sample, finely powdered
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Prepare the sample in a capillary tube as described in the Thiele tube method (Section 2.1, Step 1).
-
-
Apparatus Operation:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the starting temperature to about 15-20°C below the expected melting point of this compound.[1][6]
-
Set the heating rate (ramp rate). For a preliminary, rapid determination, a higher rate can be used. For an accurate measurement, a rate of 1-2°C per minute is recommended in the vicinity of the melting point.[4]
-
Insert the capillary tube containing the sample into the sample holder of the apparatus.
-
-
Melting Point Determination:
-
Start the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the temperature at the onset of melting (first appearance of liquid).
-
Record the temperature at the completion of melting (all solid has transformed into liquid).
-
Many digital instruments can automatically detect and record the melting range.
-
After the measurement, allow the apparatus to cool down before performing another measurement.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the melting point of this compound.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the Solubility of 9-Acetylphenanthrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 9-acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Melting Point | 73-74 °C | |
| Appearance | White needle-like crystals | [3][4] |
| CAS Number | 2039-77-2 | [1][5] |
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent determines the extent of solubility. This compound is a largely non-polar molecule due to its extensive aromatic hydrocarbon structure. The presence of the acetyl group introduces a slight polarity. Therefore, it is expected to be more soluble in non-polar and moderately polar organic solvents and less soluble in highly polar solvents.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Non-Polar Solvents | ||
| Toluene | High | Similar aromatic and non-polar nature. |
| Hexane | Moderate to High | Non-polar nature aligns with the hydrocarbon backbone. |
| Benzene | High | Similar aromatic and non-polar character. |
| Moderately Polar Solvents | ||
| Acetone | High | The ketone group in acetone can interact with the acetyl group of the solute.[6][7] |
| Ethyl Acetate | Moderate to High | The ester group provides some polarity that can interact with the acetyl group. |
| Chloroform | High | A good solvent for many organic compounds. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Moderate | Often a good solvent for a wide range of organic compounds.[8] |
| Dimethylformamide (DMF) | Moderate | Similar to DMSO in its broad solvency.[8] |
| Polar Protic Solvents | ||
| Ethanol | Low to Moderate | The hydroxyl group can hydrogen bond, but the hydrocarbon chain allows for some interaction.[9] |
| Methanol | Low | More polar than ethanol, leading to lower expected solubility.[9] |
| Water | Very Low/Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the non-polar phenanthrene backbone. |
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following protocols outline standard methods for determining the solubility of a solid compound like this compound in an organic solvent.
3.1. Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Experimental Protocol:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
3.2. Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.
Experimental Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: Separate the solid and liquid phases as described in the gravimetric method (step 3).
-
Dilution: Carefully withdraw a small, known volume of the supernatant and dilute it with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 2039-77-2 [chemicalbook.com]
- 4. This compound CAS#: 2039-77-2 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(phenanthren-9-yl)ethanone (9-Acetylphenanthrene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(phenanthren-9-yl)ethanone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Commonly known as 9-Acetylphenanthrene, this compound serves as a valuable intermediate in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and presents its characteristic spectral data. Furthermore, it explores the broader context of phenanthrene derivatives in drug discovery and their known interactions with key biological signaling pathways, offering insights for researchers in medicinal chemistry and pharmacology.
Chemical and Physical Properties
1-(phenanthren-9-yl)ethanone is a white, needle-like crystalline solid at room temperature.[1] Its core structure consists of a phenanthrene ring system acetylated at the 9-position.
Table 1: Physicochemical Properties of 1-(phenanthren-9-yl)ethanone [2][3][4]
| Property | Value |
| IUPAC Name | 1-(phenanthren-9-yl)ethanone |
| Common Name | This compound |
| CAS Number | 2039-77-2 |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 405.9 ± 14.0 °C (Predicted) |
| Appearance | White needle-like crystals |
| Solubility | Soluble in organic solvents such as ethanol |
Synthesis of 1-(phenanthren-9-yl)ethanone
The primary route for the synthesis of 1-(phenanthren-9-yl)ethanone is through the Grignard reaction, utilizing 9-cyanophenanthrene as the starting material.[1]
Experimental Protocol: Grignard Reaction for 1-(phenanthren-9-yl)ethanone Synthesis
This protocol is adapted from established synthetic methods.
Materials:
-
9-Cyanophenanthrene
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Dry benzene
-
6 N Hydrochloric acid
-
Sodium bicarbonate solution
-
Ethanol
-
Nitrogen gas
-
Calcium chloride drying tubes
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Ice bath
-
Distillation apparatus
-
Claisen flask
Procedure:
-
Grignard Reagent Preparation: In a dry, nitrogen-purged three-necked flask equipped with a stirrer, reflux condenser, and a separatory funnel (both protected by calcium chloride tubes), place magnesium turnings. Add a small amount of anhydrous ether to cover the magnesium. Initiate the reaction by adding a few milliliters of a solution of methyl iodide in anhydrous ether. Once the reaction begins, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
Reaction with 9-Cyanophenanthrene: After the formation of the Grignard reagent is complete, add dry benzene to the flask. Arrange the condenser for distillation and remove a portion of the solvent. Return the condenser to the reflux position and add 9-cyanophenanthrene to the reaction mixture. Heat the mixture under reflux with stirring for approximately 3 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath to 0 °C. Slowly add cold 6 N hydrochloric acid from a separatory funnel with continuous stirring. After the addition is complete, reflux the mixture for 6 to 8 hours.
-
Extraction and Purification: After cooling, separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution. Remove the solvent by distillation.
-
Final Purification: Transfer the resulting oily residue to a Claisen flask and distill under reduced pressure. The fraction boiling at 190–200 °C at 2.5 mmHg is collected. Recrystallize the distilled product from ethanol to yield pure 1-(phenanthren-9-yl)ethanone as white needles with a melting point of 73–74 °C.
Spectroscopic Data
The structural identity and purity of 1-(phenanthren-9-yl)ethanone are confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 1-(phenanthren-9-yl)ethanone
| Technique | Data |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| FTIR (KBr) | Characteristic carbonyl (C=O) stretching vibration. |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 220. Key fragment ions at m/z 205 and 176.[2] |
| Mass Spec (LC-MS) | Precursor ion [M+H]⁺ at m/z 221.0961.[2] |
Applications in Drug Development and Biological Activity
While 1-(phenanthren-9-yl)ethanone is primarily utilized as a chemical intermediate, the broader class of phenanthrene compounds has garnered significant interest in drug discovery due to their diverse pharmacological activities.[5]
Phenanthrene derivatives have been reported to exhibit a range of biological effects, including:
-
Cytotoxicity: Many natural and synthetic phenanthrenes have demonstrated cytotoxic activity against various cancer cell lines.[6]
-
Anti-inflammatory Activity: Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators.[7]
-
Antimicrobial and Antiallergic Activities: The phenanthrene scaffold has been identified in compounds with antimicrobial and antiallergic effects.[5]
Signaling Pathway Modulation by Phenanthrene Derivatives
Research into the mechanisms of action of phenanthrene-based compounds has revealed their ability to modulate key cellular signaling pathways. While specific studies on 1-(phenanthren-9-yl)ethanone are limited, related phenanthrene derivatives have been shown to interact with pathways critical in cancer and inflammation, such as the NF-κB and MAPK signaling cascades.[7][8]
For instance, some phenanthrene compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK MAP kinases, as well as the inhibitory kappa B-α (IκBα), which in turn suppresses the activation of the NF-κB pathway.[7]
// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p38_JNK [label="p-p38/JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_active [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_expression [label="iNOS Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NO_production [label="NO Production", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenanthrene [label="Phenanthrene\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MAPK_pathway; TLR4 -> IKK; MAPK_pathway -> p38_JNK; IKK -> p_IkBa; IkBa -> p_IkBa [style=invis]; p_IkBa -> IkBa [label="degradation", style=dashed, arrowhead=none]; {rank=same; IkBa; NFkB;} IkBa -> NFkB [label="inhibits", arrowhead=tee]; p_IkBa -> NFkB [style=invis]; NFkB -> NFkB_active [label="activation"]; NFkB_active -> nucleus [label="translocation"]; nucleus -> iNOS_expression [label="induces"]; iNOS_expression -> NO_production; Phenanthrene -> MAPK_pathway [arrowhead=tee, color="#EA4335", style=bold]; Phenanthrene -> IKK [arrowhead=tee, color="#EA4335", style=bold]; }
Figure 1: Generalized anti-inflammatory signaling pathway modulated by phenanthrene derivatives.
The diagram above illustrates a simplified model of how certain phenanthrene compounds may exert their anti-inflammatory effects. By inhibiting upstream kinases in the MAPK and NF-κB pathways, they can prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS, leading to reduced nitric oxide (NO) production. This makes the phenanthrene scaffold a promising starting point for the development of novel anti-inflammatory agents.
Conclusion
1-(phenanthren-9-yl)ethanone is a well-characterized compound with established synthetic routes and a clear spectroscopic profile. While its direct biological applications are not extensively documented, the broader family of phenanthrene derivatives demonstrates significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The structural backbone of 1-(phenanthren-9-yl)ethanone presents a valuable platform for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. | Semantic Scholar [semanticscholar.org]
Synthesis of 9-Acetylphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 9-acetylphenanthrene from phenanthrene, a key intermediate in the development of various pharmacologically active molecules. This document provides a comparative analysis of the common synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, can be functionalized at several positions, leading to a variety of isomers with distinct physical and biological properties. The introduction of an acetyl group is a common and crucial transformation. Among the possible isomers, this compound is a frequently sought-after derivative. This guide will focus on the two most prevalent methods for its synthesis: the direct Friedel-Crafts acylation of phenanthrene and a more regioselective synthesis commencing from 9-cyanophenanthrene.
Route 1: Friedel-Crafts Acylation of Phenanthrene
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[1] In the case of phenanthrene, this reaction typically yields a mixture of positional isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[2][3] The distribution of these isomers is highly dependent on the reaction conditions, particularly the choice of solvent.[1][2] While this method offers a direct approach, the separation of the desired 9-isomer from the product mixture can be challenging.[3]
Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation
The regioselectivity of the Friedel-Crafts acetylation of phenanthrene is significantly influenced by the solvent. The following table summarizes the product distribution in various solvents, highlighting the conditions that favor the formation of this compound.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data compiled from multiple sources.[1][2] Note: Dashes indicate that the value was not reported in the cited sources.
As the data indicates, ethylene dichloride is the solvent of choice for maximizing the yield of the 9-isomer.[2]
Experimental Protocol: Friedel-Crafts Acetylation
This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Ethylene Dichloride (or other chosen solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous AlCl₃ in the chosen anhydrous solvent.
-
Addition of Reactants: To the cooled suspension (ice bath), add phenanthrene.
-
Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the stirred mixture while maintaining the low temperature.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with water and brine, and then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to isolate the this compound.[3]
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of phenanthrene.
Route 2: Synthesis from 9-Cyanophenanthrene
An alternative and more regioselective route to this compound involves the reaction of a Grignard reagent with 9-cyanophenanthrene.[4][5][6] This method avoids the formation of a complex mixture of isomers, simplifying the purification process. The starting material, 9-cyanophenanthrene, can be prepared from 9-bromophenanthrene.[7]
Experimental Protocol: Grignard Reaction with 9-Cyanophenanthrene
This procedure is adapted from established literature methods.[4]
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
Methyl iodide
-
9-Cyanophenanthrene
-
Dry benzene
-
6 N Hydrochloric acid
-
Dilute sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
Grignard Reagent Preparation: In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings. Cover the magnesium with anhydrous ether and add a small amount of a solution of methyl iodide in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution slowly.[4]
-
Reaction with 9-Cyanophenanthrene: After the Grignard reagent formation is complete, add dry benzene and distill off some of the ether. Add 9-cyanophenanthrene to the reaction mixture and reflux for 3 hours.[4]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add cold 6 N hydrochloric acid with stirring. Reflux the mixture for 6 to 8 hours.[4]
-
Workup and Purification: After cooling, separate the organic layer and wash it with a dilute sodium bicarbonate solution. Distill off the solvent. The oily residue is then distilled under reduced pressure. The fraction collected at 190–200°C/2.5 mm Hg is this compound.[4] The product can be further purified by recrystallization from ethanol to yield white needle-like crystals with a melting point of 73–74°C.[4] A yield of 52–59% after recrystallization has been reported.[4]
Experimental Workflow: Synthesis via Grignard Reaction
Caption: Workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The Friedel-Crafts acylation of phenanthrene offers a direct, one-step method, with the use of ethylene dichloride as a solvent favoring the formation of the desired 9-isomer. However, this method necessitates careful purification to separate the target compound from other positional isomers. In contrast, the Grignard reaction with 9-cyanophenanthrene provides a more regioselective pathway, leading to a cleaner product and potentially simplifying the purification process, albeit requiring a multi-step sequence. The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability of the reaction. This guide provides the necessary technical details to assist in making an informed decision and executing the synthesis successfully.
References
- 1. benchchem.com [benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 5. This compound CAS#: 2039-77-2 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 9-acetylphenanthrene, a valuable intermediate in organic synthesis. This document details two primary synthetic routes, outlines complete experimental protocols, and presents key quantitative and spectroscopic data.
Introduction
This compound is a ketone derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Its synthesis is of interest to researchers in medicinal chemistry and materials science due to the utility of the phenanthrene scaffold in the development of novel therapeutic agents and functional materials. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a reliable method for the preparation of this compound. This guide will explore two main strategies: the reaction of a methyl Grignard reagent with 9-cyanophenanthrene and the reaction of a phenanthrenyl Grignard reagent with an acetylating agent.
Synthetic Pathways
There are two principal Grignard-based approaches for the synthesis of this compound.
Route A: From 9-Cyanophenanthrene
This route involves the reaction of methylmagnesium iodide with 9-cyanophenanthrene. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed to yield the desired ketone.
Route B: From 9-Bromophenanthrene
In this alternative pathway, 9-bromophenanthrene is first converted into its corresponding Grignard reagent, 9-phenanthrenylmagnesium bromide. This organometallic intermediate then reacts with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to produce this compound.
Reaction Mechanisms
The underlying mechanism for both synthetic routes is the nucleophilic addition of the Grignard reagent to a polarized multiple bond.
Mechanism for Route A: Reaction of Methylmagnesium Iodide with 9-Cyanophenanthrene
Caption: Reaction mechanism of this compound synthesis from 9-cyanophenanthrene.
Mechanism for Route B: Reaction of 9-Phenanthrenylmagnesium Bromide with Acetyl Chloride
Caption: Reaction mechanism of this compound synthesis from 9-bromophenanthrene.
Experimental Protocols
Synthesis of this compound from 9-Cyanophenanthrene
This protocol is adapted from established literature procedures.
Materials:
-
Magnesium turnings: 146 g (6 gram atoms)
-
Anhydrous ether: 200 mL
-
Methyl iodide: 852 g (6 moles) in 1 L of anhydrous ether
-
Dry benzene: 4 L
-
9-Cyanophenanthrene: 609 g (3 moles)
-
6 N Hydrochloric acid: 3 L
-
Dilute sodium bicarbonate solution
-
Ethanol
Procedure:
-
Grignard Reagent Preparation: In a dry 12-L three-necked flask equipped with a stirrer, nitrogen inlet, condenser, and dropping funnel, add magnesium turnings. Displace the air with nitrogen. Add anhydrous ether to cover the magnesium. Add a small amount of the methyl iodide solution to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution slowly.
-
Solvent Exchange: After the formation of the Grignard reagent is complete, add dry benzene. Distill off approximately 1.2 L of the solvent.
-
Reaction with 9-Cyanophenanthrene: Add 9-cyanophenanthrene to the reaction mixture and reflux for 3 hours with stirring.
-
Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly add cold 6 N hydrochloric acid. Reflux the mixture for 6 to 8 hours.
-
Work-up and Purification: After cooling, separate the organic layer and wash it with dilute sodium bicarbonate solution. Distill off the solvent. The oily residue is then distilled under reduced pressure, collecting the fraction at 190–200°C/2.5 mm Hg.[1]
-
Recrystallization: Recrystallize the distilled product from ethanol to yield pure this compound.[1]
Expected Yield: 52–59%[1]
Synthesis of this compound from 9-Bromophenanthrene (General Procedure)
This is a generalized protocol as a specific detailed procedure was not found in the initial search.
Materials:
-
9-Bromophenanthrene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetyl chloride or acetic anhydride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small amount of anhydrous ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 9-bromophenanthrene in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Coupling Reaction: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of acetyl chloride or acetic anhydride in the anhydrous solvent to the Grignard reagent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Experimental Workflow
The following diagram illustrates the general workflow for the Grignard synthesis of this compound.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of phenanthrene to produce 9-acetylphenanthrene, a significant isomer with applications in organic synthesis. The guide will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and characterization of the target compound.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the π-electrons of the phenanthrene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base, typically AlCl₄⁻, regenerates the aromaticity of the ring and yields the acetylphenanthrene product.
A critical aspect of the Friedel-Crafts acylation of polycyclic aromatic hydrocarbons like phenanthrene is the regioselectivity of the reaction. Phenanthrene has five non-equivalent positions for substitution, leading to the potential formation of a mixture of isomers: 1-, 2-, 3-, 4-, and this compound.[1] The distribution of these isomers is highly dependent on the reaction conditions, particularly the choice of solvent.[2][3]
The reaction is known to be reversible, with the this compound isomer being the kinetically favored product, while the 2- and 3-acetylphenanthrene isomers are the thermodynamically more stable products.[3] Therefore, to selectively synthesize this compound, reaction conditions that favor kinetic control are employed, such as lower temperatures and specific solvents.
Data Presentation
Quantitative Data on Isomer Distribution
The solvent plays a crucial role in determining the regioselectivity of the Friedel-Crafts acetylation of phenanthrene. The following table summarizes the product distribution in various solvents.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[1][2]
As evidenced by the data, ethylene dichloride is the solvent of choice for maximizing the yield of the desired this compound isomer.[2]
Physical and Spectroscopic Data of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | White needle-like crystals[4] |
| Melting Point | 73-74 °C |
| CAS Number | 2039-77-2[5] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | Spectral data available, detailed assignments pending definitive source. |
| ¹³C NMR (CDCl₃) | Spectral data available, detailed assignments pending definitive source. |
| IR (KBr) | Major peaks indicative of an aromatic ketone. |
| Mass Spectrometry (EI) | m/z 220 (M⁺), 205, 176.[6] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, optimized for the formation of the 9-isomer, followed by a general purification procedure.
Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials:
-
Phenanthrene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous ethylene dichloride (ClCH₂CH₂Cl)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous ethylene dichloride.
-
Addition of Reactants: To the stirred suspension, add phenanthrene (1 equivalent) dissolved in anhydrous ethylene dichloride. Cool the mixture to 0-5 °C using an ice bath.
-
Acylation: Slowly add acetyl chloride (1 to 1.2 equivalents) dropwise from the dropping funnel to the cooled and stirred reaction mixture. Maintain the temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly pouring the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purification of this compound
The crude product is a mixture of acetylphenanthrene isomers. This compound can be isolated and purified by either column chromatography or recrystallization.
Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the crude product at an elevated temperature but have low solubility for the desired this compound isomer at lower temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, may be effective.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals. The purity can be assessed by melting point determination and spectroscopic analysis.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common stationary phase for the separation of these isomers.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a ratio that provides good separation on TLC, should be used.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the this compound.
-
Combine the pure fractions and remove the solvent to yield the purified product.
-
Mandatory Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation of Phenanthrene.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 9-Acetylphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Acetylphenanthrene (CAS No: 2039-77-2), a pivotal molecule in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.
Core Spectroscopic Data
The spectroscopic data presented below has been aggregated from various spectral databases. While efforts have been made to provide comprehensive data, access to full spectral assignments may require consultation of specialized databases such as SpectraBase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR (Proton NMR) Data
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Description |
| ~8.71 | Aromatic Proton |
| ~8.65 | Aromatic Proton |
| ~8.60 | Aromatic Proton |
| ~8.13 | Aromatic Proton |
| ~7.88 | Aromatic Proton |
| ~7.69 | Aromatic Proton |
| ~7.64 | Aromatic Proton |
| ~7.59 | Aromatic Proton |
| ~2.77 | Methyl Protons (-COCH₃) |
Note: The assignments for the aromatic protons are complex due to overlapping signals and spin-spin coupling. Definitive assignments often require advanced 2D NMR techniques.
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Detailed quantitative ¹³C NMR data with peak assignments for this compound is available in spectral databases such as SpectraBase.[1] Generally, for aromatic ketones, the carbonyl carbon (C=O) signal appears significantly downfield (typically in the 190-220 ppm range), while the aromatic carbons resonate in the 120-150 ppm region. The methyl carbon of the acetyl group will appear at a much higher field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3050 | Aromatic C-H Stretch |
| ~1685 | C=O Stretch (Aryl Ketone) |
| ~1600, ~1450, ~1430 | Aromatic C=C Ring Stretch |
| ~1270 | C-CO-C Stretch and Bend |
| ~890, ~740 | Aromatic C-H Out-of-Plane Bending |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Putative Fragment |
| 220 | 62.0 | [M]⁺ (Molecular Ion) |
| 205 | 100.0 | [M-CH₃]⁺ |
| 176 | 53.4 | [M-CO-CH₃]⁺ or [C₁₄H₈]⁺ |
| 151 | 16.2 | [C₁₂H₇]⁺ |
| 178 | 14.6 | [C₁₄H₁₀]⁺ (Phenanthrene) |
Data obtained from GC-MS analysis with Electron Ionization (EI).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method)
-
Grinding: 1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pressing: The mixture is transferred to a pellet press and subjected to high pressure (several tons) to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
Mass Spectrometry
Sample Introduction and Ionization (GC-MS with EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unveiling the Solid-State Architecture of 9-Acetylphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 9-acetylphenanthrene, a key aromatic ketone with applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure is paramount for designing novel derivatives with tailored properties and for elucidating structure-activity relationships. This document summarizes the available crystallographic data, details the experimental protocols for its determination, and presents a visual workflow of the structural analysis process.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 649145.[1] This information is based on the study "Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes" published in Letters in Organic Chemistry in 2007. The key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₆H₁₂O |
| Formula weight | 220.26 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.822(2) Å |
| b | 5.899(1) Å |
| c | 22.253(4) Å |
| α | 90° |
| β | 97.43(3)° |
| γ | 90° |
| Volume | 1147.3(4) ų |
| Z | 4 |
| Density (calculated) | 1.274 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 464 |
| Data collection | |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.22 to 25.98° |
| Index ranges | -10≤h≤10, -6≤k≤7, -27≤l≤26 |
| Reflections collected | 10452 |
| Independent reflections | 2244 [R(int) = 0.0455] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2244 / 0 / 155 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0589, wR2 = 0.1221 |
| Largest diff. peak and hole | 0.211 and -0.178 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(15) | 1.223(2) | C(9)-C(10) | 1.458(2) |
| C(1)-C(2) | 1.365(3) | C(10)-C(11) | 1.411(2) |
| C(1)-C(14) | 1.418(2) | C(11)-C(12) | 1.362(3) |
| C(2)-C(3) | 1.403(3) | C(12)-C(13) | 1.412(3) |
| C(3)-C(4) | 1.367(3) | C(13)-C(14) | 1.423(2) |
| C(4)-C(13) | 1.415(2) | C(14)-C(9) | 1.416(2) |
| C(5)-C(6) | 1.364(3) | C(9)-C(15) | 1.492(2) |
| C(5)-C(10) | 1.412(2) | C(15)-C(16) | 1.495(3) |
| C(6)-C(7) | 1.401(3) | ||
| C(7)-C(8) | 1.360(3) | ||
| C(8)-C(12) | 1.413(3) |
Table 3: Selected Bond Angles (°) for this compound
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(2)-C(1)-C(14) | 121.2(2) | C(5)-C(10)-C(11) | 121.4(2) |
| C(1)-C(2)-C(3) | 120.9(2) | C(12)-C(11)-C(10) | 121.1(2) |
| C(4)-C(3)-C(2) | 119.5(2) | C(11)-C(12)-C(8) | 120.3(2) |
| C(3)-C(4)-C(13) | 121.1(2) | C(11)-C(12)-C(13) | 118.5(2) |
| C(6)-C(5)-C(10) | 120.9(2) | C(8)-C(12)-C(13) | 121.2(2) |
| C(5)-C(6)-C(7) | 120.7(2) | C(4)-C(13)-C(12) | 118.9(2) |
| C(8)-C(7)-C(6) | 119.5(2) | C(4)-C(13)-C(14) | 122.3(2) |
| C(7)-C(8)-C(12) | 121.3(2) | C(12)-C(13)-C(14) | 118.8(2) |
| C(14)-C(9)-C(10) | 119.1(2) | C(1)-C(14)-C(13) | 118.8(2) |
| C(14)-C(9)-C(15) | 119.8(2) | C(1)-C(14)-C(9) | 122.5(2) |
| C(10)-C(9)-C(15) | 121.1(2) | C(13)-C(14)-C(9) | 118.7(2) |
| C(6)-C(5)-C(10) | 120.9(2) | O(1)-C(15)-C(9) | 121.1(2) |
| C(9)-C(10)-C(5) | 121.7(2) | O(1)-C(15)-C(16) | 121.0(2) |
| C(9)-C(10)-C(11) | 116.9(2) | C(9)-C(15)-C(16) | 117.9(2) |
Experimental Protocols
Synthesis and Crystallization
This compound for the crystallographic study was synthesized via the Friedel-Crafts acetylation of phenanthrene. While the primary publication does not provide a detailed crystallization protocol, a general and effective method for obtaining X-ray quality crystals of aromatic ketones is slow evaporation from a suitable solvent system.
Representative Crystallization Protocol:
-
Dissolution: Dissolve a small quantity of purified this compound in a minimal amount of a suitable solvent at room temperature. A good starting point is a solvent in which the compound is moderately soluble, such as ethanol, methanol, or a mixture of dichloromethane and hexane.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vial with a cap containing a small pinhole or a piece of parafilm with a few needle punctures. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
X-ray Data Collection and Structure Determination
The following is a generalized protocol based on standard single-crystal X-ray diffraction procedures, consistent with the type of data reported for this compound.
-
Crystal Mounting: A suitable single crystal was selected under a microscope, mounted on a MiTeGen MicroMount™, and placed on the goniometer head of the diffractometer.
-
Data Collection: The crystal was cooled to the data collection temperature (typically 100-293 K) using a stream of cold nitrogen gas. X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of data.
-
Data Processing: The collected diffraction images were processed using the Bruker SAINT software for integration of the reflection intensities. The data were corrected for Lorentz and polarization effects, and an empirical absorption correction was applied using SADABS.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of this compound.
Caption: Experimental workflow for the crystal structure determination of this compound.
References
Purity Analysis of 9-Acetylphenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 9-Acetylphenanthrene, a key intermediate in various synthetic applications. The document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a summary of expected purity data, discusses potential impurities arising from its synthesis, and includes visualizations of the analytical workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to accurately assess the purity of this compound in a laboratory setting.
Introduction
This compound (CAS No. 2039-77-2), with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol , is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] The purity of this starting material is critical as impurities can lead to unwanted side reactions, lower yields of the desired product, and the introduction of potentially toxic by-products in drug development pipelines. Therefore, robust analytical methods are essential for the accurate determination of its purity.
This guide outlines a multi-faceted approach to the purity analysis of this compound, employing chromatographic and spectroscopic techniques to ensure a comprehensive evaluation of its quality.
Synthesis and Potential Impurities
This compound is commonly synthesized via the Grignard reaction of 9-cyanophenanthrene with a methylmagnesium halide (e.g., methylmagnesium iodide), followed by acidic workup.[2] Understanding the synthetic route is crucial for identifying potential process-related impurities.
Potential Impurities:
-
9-Cyanophenanthrene: Unreacted starting material.
-
Phenanthrene: Resulting from the quenching of a phenanthryl Grignard reagent if formed.
-
Biphenyl derivatives: Arising from coupling side reactions.
-
Reaction by-products: Such as tertiary alcohols formed from the reaction of the Grignard reagent with the ketone product.
-
Residual Solvents: From the reaction and purification steps (e.g., diethyl ether, toluene, ethanol).
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification of the main component and the separation and detection of non-volatile impurities. A reversed-phase method is most suitable for a non-polar compound like this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It provides both retention time information for separation and mass spectral data for structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split 10:1 for concentrated samples)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 50-400 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment without the need for a specific reference standard of the analyte.
¹H and ¹³C NMR spectra are used for the unambiguous identification of this compound. The chemical shifts and coupling patterns are characteristic of the molecular structure.
Expected ¹H NMR Chemical Shifts (in CDCl₃): The aromatic region (approximately 7.5-8.8 ppm) will show a complex multiplet pattern corresponding to the nine protons of the phenanthrene ring system. A singlet corresponding to the three protons of the acetyl group will appear in the upfield region (around 2.8 ppm).
Expected ¹³C NMR Chemical Shifts (in CDCl₃): The spectrum will show signals for the 16 carbons. The carbonyl carbon of the acetyl group is expected to be significantly downfield (around 200 ppm). The aromatic carbons will resonate in the region of approximately 122-138 ppm. The methyl carbon of the acetyl group will be upfield (around 30 ppm).
qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid is a suitable internal standard as its vinylic proton signal (a singlet around 6.3 ppm in DMSO-d₆) does not overlap with the signals of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring both the analyte and the internal standard are fully soluble.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Accurately weigh about 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 s for aromatic compounds).
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the acetyl protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The quantitative data obtained from the different analytical techniques should be summarized for easy comparison.
Table 1: Summary of Purity Analysis of this compound
| Analytical Technique | Parameter Measured | Typical Result |
| HPLC | Area % of the main peak | ≥ 99.0% |
| GC-MS | Area % of the main peak | ≥ 99.0% |
| ¹H-qNMR | Absolute Purity (Assay) | 98.5 - 99.8% |
| Melting Point | Range | 73-75 °C |
Table 2: Common Commercial Purity Specifications for this compound
| Supplier | Purity Specification |
| Supplier A | ≥ 97% |
| Supplier B | ≥ 98% |
| Supplier C | ≥ 99.5% |
Visualizations
Diagrams illustrating the workflow of the purity analysis provide a clear and concise overview of the process.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Logical workflow from synthesis to release of this compound.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A comprehensive purity analysis should not rely on a single analytical technique. The orthogonal methods of HPLC, GC-MS, and qNMR, when used in conjunction, provide a high degree of confidence in the identity, purity, and impurity profile of this compound. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers to establish robust quality control procedures for this important chemical intermediate.
References
The Rising Therapeutic Potential of Phenanthrene Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an ideal framework for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide offers an in-depth exploration of the biological activities of phenanthrene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It provides a comprehensive overview of quantitative efficacy data, detailed experimental protocols for key biological assays, and a mechanistic elucidation of the signaling pathways modulated by these promising compounds.
Anticancer Activity of Phenanthrene Derivatives
A substantial body of research has highlighted the potent cytotoxic effects of phenanthrene derivatives against a wide range of human cancer cell lines.[1] These compounds exert their anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity
The cytotoxic efficacy of phenanthrene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A curated summary of the IC50 values for various phenanthrene derivatives against different cancer cell lines is presented in Table 1.
Table 1: Anticancer Activity of Phenanthrene Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 (µg/mL) | |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epithelial) | 2.81 (µg/mL) | |
| Phenanthrenequinone derivative 10c | Hep-2 (Epithelial) | 1.06 (µg/mL) | |
| Phenazine derivative 11d | Caco-2 (Colon) | 1.09 (µg/mL) | |
| Calanquinone A (6a) | Various cancer cell lines | 0.08–1.06 (µg/mL) | [2] |
| Denbinobin (6b) | Various cancer cell lines | 0.08–1.06 (µg/mL) | [2] |
| 5-OAc-calanquinone A (7a) | Five cancer cell lines | 0.16–1.66 (µg/mL) | [2] |
| 5-OAc-denbinobin (7b) | Five cancer cell lines | 0.16–1.66 (µg/mL) | [2] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985 | [3] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung) | 6.1 | [4] |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Lung) | 11.6 | [4] |
| Phenanthrenoid 4 | THP-1 (Leukemia) | 3 | [5] |
| Phenanthrenoid 6 | THP-1 (Leukemia) | 6 | [5] |
| Phenanthrenoid 7 | THP-1 (Leukemia) | 5 | [5] |
Key Signaling Pathways in Anticancer Activity
Phenanthrene derivatives have been shown to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, survival, and proliferation. Several phenanthrene-based compounds have been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway.[6] This inhibition leads to the suppression of downstream signaling and the induction of apoptosis.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and survival. Certain phenanthrene derivatives have been observed to inhibit the phosphorylation of MEK and ERK, the terminal kinases in this cascade, thereby contributing to their antiproliferative effects.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in promoting cancer cell survival and proliferation. Phenanthrene derivatives can suppress the NF-κB signaling pathway by inhibiting the degradation of its inhibitor, IκBα, which prevents the nuclear translocation of the active NF-κB subunits.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phenanthrene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in lysis buffer and determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Anti-inflammatory Activity of Phenanthrene Derivatives
Phenanthrene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).[7]
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of phenanthrene derivatives is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, with the efficacy reported as IC50 values.
Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives (IC50 Values for NO Inhibition)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | RAW 264.7 | 0.7 - 41.5 | [7] |
| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | RAW 264.7 | 0.7 - 41.5 | [7] |
| Various phenanthrenes from Dendrobium nobile | RAW 264.7 | 9.6 - 35.7 |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of phenanthrene derivatives are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. By inhibiting these pathways, phenanthrene derivatives can reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Phenanthrene derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. Calculate the IC50 value.
Antimicrobial Activity of Phenanthrene Derivatives
Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of phenanthrene derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Phenanthrene Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 8 | |
| Aristoloxazine C | Ralstonia solanacearum, Xanthomonas oryzae, Erwinia carotovora | < 10 | |
| Dehydrojuncuenin B | Methicillin-resistant S. aureus (MRSA) | 12.5 - 100 | |
| Juncuenin D | Methicillin-resistant S. aureus (MRSA) | 12.5 - 100 | |
| Panapophenanthrin (1) | Bacillus subtilis | 33.3 | [8] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many phenanthrene derivatives is believed to be the disruption of the bacterial cell membrane. This leads to a loss of membrane potential and integrity, ultimately causing cell death. Some derivatives may also interfere with the synthesis of the bacterial cell wall.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Phenanthrene derivatives
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the phenanthrene derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Structure-Activity Relationship (SAR) of Phenanthrene Derivatives
The biological activity of phenanthrene derivatives is highly dependent on the nature and position of substituents on the phenanthrene core.
-
Anticancer Activity: The presence of hydroxyl and methoxyl groups on the phenanthrene ring significantly influences cytotoxicity. For instance, a hydroxyl group at the C-3 position has been shown to be favorable for cytotoxic activity.[4] The type and length of the side chain at the C-9 position also play a crucial role in determining the anticancer potency.
-
Antimicrobial Activity: Dimeric phenanthrenes generally exhibit stronger antibacterial activity than their monomeric counterparts.
Conclusion
Phenanthrene derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their synthetic tractability, make them attractive candidates for further investigation in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate and inspire future research in this exciting field. Further optimization of lead compounds and in-depth mechanistic studies will be crucial to unlocking the full therapeutic potential of phenanthrene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Li...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Willgerodt-Kindler Reaction of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Willgerodt-Kindler reaction of 9-acetylphenanthrene. This reaction is a powerful tool for the conversion of an aryl acetyl group into a thioamide, which can be subsequently hydrolyzed to the corresponding arylacetic acid. This synthetic route is of significant interest in medicinal chemistry and drug development for the preparation of novel carboxylic acid derivatives and other pharmacologically relevant scaffolds.
Introduction
The Willgerodt-Kindler reaction is a modification of the original Willgerodt reaction that utilizes elemental sulfur and a secondary amine, typically morpholine, to convert aryl alkyl ketones to the corresponding thioamides.[1] This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the original procedure which employs ammonium polysulfide at high temperatures and pressures. The reaction proceeds through the formation of an intermediate enamine, which then reacts with sulfur. A subsequent rearrangement and oxidation lead to the formation of the terminal thioamide.[1]
For this compound, the reaction offers a direct pathway to synthesize 2-(phenanthren-9-yl)thioacetomorpholide, a versatile intermediate. This thioamide can then be hydrolyzed under acidic or basic conditions to yield 2-(phenanthren-9-yl)acetic acid, a valuable building block in the synthesis of various biologically active molecules.
Reaction Pathway & Mechanism
The overall transformation involves two key steps: the Willgerodt-Kindler reaction to form the thioamide and the subsequent hydrolysis to the carboxylic acid.
References
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various nitrogen-containing heterocycles using 9-Acetylphenanthrene as a key starting material. The phenanthrene scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known for a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The functionalization of this core with nitrogen-containing heterocyclic moieties can lead to novel compounds with significant therapeutic potential.
Introduction
This compound is a versatile precursor for the synthesis of fused heterocyclic systems. The presence of a reactive acetyl group, with its carbonyl functionality and acidic α-protons, allows for a variety of classical condensation and cyclization reactions. This guide focuses on established synthetic routes, such as the Friedländer annulation for quinolines and multi-step pathways for pyrimidines, providing researchers with the foundational methods to explore this chemical space. The resulting phenanthrene-based heterocycles are of particular interest in drug discovery, as derivatives have been shown to exhibit potent cytotoxic activity against cancer cell lines by modulating key signaling pathways.[1][3]
Application Note 1: Synthesis of Phenanthrenyl-Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and efficient method for constructing quinoline rings.[4] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound. This protocol outlines a base-catalyzed approach to synthesize 2-(phenanthren-9-yl)-quinolines.
Experimental Protocol: General Procedure
-
Reactant Preparation : In a round-bottom flask, dissolve 1.0 equivalent of the selected 2-aminoaryl aldehyde or ketone and 1.0 equivalent of this compound (220.26 g/mol ) in ethanol.[5]
-
Catalyst Addition : To the stirred solution, add a catalytic amount of potassium hydroxide (KOH) (e.g., 0.3 equivalents).
-
Reaction Condition : Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation : After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, slowly add cold water to induce precipitation.
-
Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol and then water to remove impurities and catalyst. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Experimental Workflow: Friedländer Synthesis
References
Application Notes and Protocols: 9-Acetylphenanthrene in the Synthesis of Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 9-acetylphenanthrene as a key intermediate in the synthesis of pharmaceutically relevant compounds. The following sections detail experimental protocols, present key data in a structured format, and illustrate relevant biological pathways and experimental workflows.
Introduction
This compound, a polycyclic aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its rigid, three-ring phenanthrene core can be strategically functionalized to generate derivatives with a range of biological activities. This document focuses on the application of this compound in the synthesis of novel therapeutic agents, with a particular emphasis on the development of HIV-1 integrase inhibitors.
Synthesis of Phenanthrene-Based HIV-1 Integrase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The general synthetic approach involves the conversion of the acetyl group into a β-diketo acid functionality, which is a known pharmacophore for this class of inhibitors.
Experimental Workflow: Synthesis of Phenanthrene β-Diketones
The following diagram outlines the general two-step synthesis of phenanthrene β-diketo acids from a this compound precursor.
Caption: General synthetic workflow for the preparation of phenanthrene β-diketo acid HIV-1 integrase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(phenanthren-9-yl)butanoate (Phenanthrene β-Diketone Ester)
This protocol describes a Claisen condensation reaction between this compound and diethyl oxalate to yield the corresponding β-diketo ester.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2,4-dioxo-4-(phenanthren-9-yl)butanoate.
Protocol 2: Synthesis of 2,4-Dioxo-4-(phenanthren-9-yl)butanoic Acid (Phenanthrene β-Diketone Acid)
This protocol describes the hydrolysis of the β-diketo ester to the final active pharmaceutical ingredient.
Materials:
-
Ethyl 2,4-dioxo-4-(phenanthren-9-yl)butanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ethyl 2,4-dioxo-4-(phenanthren-9-yl)butanoate (1 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dioxo-4-(phenanthren-9-yl)butanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.
Quantitative Data
The following table summarizes the reported biological activity of a representative phenanthrene β-diketo acid derivative against HIV-1 integrase.
| Compound ID | Target | IC₅₀ (µM) |
| 1 | 3'-End Processing | 5.0 |
| 1 | Strand Transfer | 1.3 |
Data sourced from a study on halogen-substituted phenanthrene β-diketo acids as new HIV-1 integrase inhibitors.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. This process involves two key catalytic steps: 3'-end processing and strand transfer. Phenanthrene β-diketo acids inhibit both of these steps.
Signaling Pathway: HIV-1 Integration and Inhibition
The following diagram illustrates the key steps of HIV-1 integration and the points of inhibition by phenanthrene-based compounds.
Caption: The HIV-1 integration pathway and points of inhibition by phenanthrene β-diketo acids.
The β-diketo acid moiety of the inhibitor chelates the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, preventing the catalytic reactions necessary for viral DNA integration.[1][2][3][4][5]
Other Potential Pharmaceutical Applications
While the synthesis of HIV-1 integrase inhibitors from this compound is well-documented, the phenanthrene scaffold is also found in compounds with other therapeutic activities. Literature suggests that phenanthrene derivatives possess analgesic and antimalarial properties.[6] However, specific and detailed synthetic protocols starting directly from this compound for these applications are not as readily available in the current body of scientific literature.
One potential synthetic route to explore for creating diverse phenanthrene derivatives is the Willgerodt-Kindler reaction.[7][8] This reaction can convert the acetyl group of this compound into a thioamide, which can then be further modified to produce a variety of functional groups, including carboxylic acids and amides, which are common in pharmaceutically active molecules.[9] Further research is warranted to develop specific protocols for the synthesis of novel analgesic and antimalarial agents from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. The detailed protocols and data provided herein for the synthesis of phenanthrene-based HIV-1 integrase inhibitors highlight its utility in modern drug discovery. The exploration of this scaffold for other therapeutic areas, such as analgesics and antimalarials, represents a promising avenue for future research and development.
References
- 1. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Retroviral Integrase Structure and DNA Recombination Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. synarchive.com [synarchive.com]
- 9. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Use of 9-Acetylphenanthrene in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9-acetylphenanthrene via the Friedel-Crafts acylation of phenanthrene. This document is intended to guide researchers in obtaining the desired 9-isomer, a valuable chemical intermediate, by carefully controlling reaction conditions.
The Friedel-Crafts acylation of phenanthrene is a powerful method for introducing an acetyl group onto the phenanthrene ring system.[1] However, the reaction can yield a mixture of five possible monoacylated isomers (1-, 2-, 3-, 4-, and this compound), making regioselectivity a critical challenge.[2] The distribution of these isomers is highly dependent on reaction conditions such as the choice of solvent, catalyst, temperature, and reaction time.[2]
For the specific synthesis of this compound, the kinetically controlled product, milder reaction conditions are favored.[3] This includes the use of specific solvents, lower temperatures, and shorter reaction times to prevent rearrangement to the more thermodynamically stable isomers (e.g., 2- and 3-acetylphenanthrene).[2][3]
While phenanthrene derivatives, in general, have been studied for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, this compound is primarily utilized as a chemical intermediate in organic synthesis.[4][5][6] Its application in drug development is typically as a starting material for the synthesis of more complex, biologically active molecules.
Data Presentation
The choice of solvent has a dramatic effect on the product distribution in the Friedel-Crafts acetylation of phenanthrene. The following table summarizes the isomer distribution in various solvents.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data compiled from multiple sources.[2][7] As indicated, ethylene dichloride is the solvent of choice for maximizing the yield of the this compound isomer.[2][3][7]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Kinetic Control)
This protocol is optimized for the selective synthesis of this compound by favoring the kinetically controlled product.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Ethylene Dichloride
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenanthrene (1 equivalent) in anhydrous ethylene dichloride. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous ethylene dichloride.
-
Catalyst Addition: To the stirred phenanthrene solution, carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of Acetylating Agent: Add the acetyl chloride solution dropwise to the phenanthrene-AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.[2]
Protocol 2: General Procedure for Friedel-Crafts Acylation of Phenanthrene (Perrier Method)
This general protocol can be adapted for different solvents to target other isomers.
Procedure:
-
Reagent Preparation: Prepare a solution of the acyl chloride (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) in the chosen anhydrous solvent at a low temperature (typically 0-5 °C). Stir until a clear solution is formed.
-
Reaction Setup: In a separate flask equipped with a stirrer and under an inert atmosphere, prepare a solution of phenanthrene in the same solvent.
-
Addition: Add the pre-formed acyl chloride-Lewis acid complex dropwise to the phenanthrene solution at a controlled temperature.
-
Reaction: Stir the reaction mixture for a specified time at a specific temperature. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow steps 6-10 from Protocol 1.
Mandatory Visualization
Caption: Mechanism of the Friedel-Crafts Acylation of Phenanthrene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application of 9-Acetylphenanthrene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acetylphenanthrene is a synthetically accessible derivative of the polycyclic aromatic hydrocarbon phenanthrene. While its direct therapeutic applications are not extensively documented, its structure serves as a valuable scaffold and starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. The phenanthrene nucleus is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry applications of this compound and its derivatives. It summarizes key quantitative data from published studies, outlines detailed experimental methodologies, and provides visual representations of relevant pathways and workflows.
I. Anticancer Applications
Phenanthrene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The substitution at the C9 position of the phenanthrene ring, which can be readily achieved starting from this compound, has been shown to be crucial for this activity.
Data Presentation: Cytotoxicity of Phenanthrene Derivatives
The following table summarizes the in vitro anticancer activity of various 9-substituted phenanthrene-based tylophorine derivatives, showcasing the potential of this class of compounds.
| Compound | Modification from Lead | A549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | ZR-751 (Breast) IC₅₀ (µM) | KB (Nasopharyngeal) IC₅₀ (µM) | KB-Vin (Multidrug Resistant) IC₅₀ (µM) |
| Lead Compound | - | >10 | >10 | >10 | >10 | >10 |
| 24b | 9-substituted phenanthrene-based tylophorine derivative | 0.045 | 0.053 | 0.098 | 0.087 | 0.091 |
| Analog 15 | Phenanthrene-based tylophorine analog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Analog 21 | Phenanthrene-based tylophorine analog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][2]
Experimental Protocols
This protocol is a general representation based on the synthesis of similar compounds.[1][2]
Materials:
-
This compound
-
Appropriate reagents for conversion to a 9-halomethylphenanthrene (e.g., N-Bromosuccinimide)
-
Substituted piperidine or other amine-containing heterocycle
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Step 1: Halogenation of this compound. React this compound with a halogenating agent (e.g., NBS in the presence of a radical initiator) to form the corresponding 9-(bromoacetyl)phenanthrene.
-
Step 2: Reduction of the Carbonyl Group. Reduce the ketone functionality to a hydroxyl group using a suitable reducing agent (e.g., Sodium borohydride).
-
Step 3: Conversion to Halomethylphenanthrene. Convert the hydroxyl group to a leaving group, such as a bromide or chloride, using an appropriate reagent (e.g., Phosphorus tribromide).
-
Step 4: Nucleophilic Substitution. React the 9-(halomethyl)phenanthrene derivative with the desired amine-containing heterocycle in the presence of a base to yield the final 9-substituted phenanthrene derivative.
-
Step 5: Purification. Purify the final compound using column chromatography on silica gel.
This protocol describes a common method for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., A549, DU-145, ZR-751, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized phenanthrene derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized phenanthrene derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Certain 9-substituted phenanthrene-based tylophorine analogs have been shown to exert their anticancer effects through the inhibition of the Akt and NF-κB signaling pathways.[3]
Caption: Inhibition of Akt and NF-κB pathways by phenanthrene derivatives.
II. Antimicrobial Applications
Derivatives of this compound have also been investigated for their antimicrobial properties. Specifically, novel analogs of N-piperazinyl fluoroquinolones incorporating a phenanthrene moiety have been synthesized and evaluated.
Data Presentation: Antimicrobial Activity of Phenanthrene-Fluoroquinolone Conjugates
The following table presents the Minimum Inhibitory Concentration (MIC) values for a 3-acetyl phenanthrene analog of norfloxacin against various bacterial strains.
| Compound | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Norfloxacin | 1.56 | 3.12 | 1.56 | 0.78 | 0.78 | 6.25 |
| 3-Acetylphenanthrene-Norfloxacin Analog | 3.12 | 6.25 | 3.12 | 0.39 | 0.39 | 12.5 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4]
Experimental Protocols
This protocol provides a general method for the synthesis of phenanthrene-fluoroquinolone conjugates.[4]
Materials:
-
This compound
-
Appropriate reagents for bromination (e.g., Bromine in acetic acid)
-
A fluoroquinolone with a free piperazinyl nitrogen (e.g., Norfloxacin, Ciprofloxacin)
-
Anhydrous solvent (e.g., DMF)
-
Base (e.g., Potassium carbonate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Bromination of this compound. React this compound with bromine in a suitable solvent to yield 9-(bromoacetyl)phenanthrene.
-
Step 2: Conjugation with Fluoroquinolone. React the 9-(bromoacetyl)phenanthrene with the chosen fluoroquinolone in the presence of a base. The piperazinyl nitrogen of the fluoroquinolone acts as a nucleophile, displacing the bromide.
-
Step 3: Purification. Purify the final conjugate product by recrystallization or column chromatography.
This protocol outlines a standard procedure for assessing the antimicrobial activity of synthesized compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized phenanthrene-fluoroquinolone analogs
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations: Experimental Workflow
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound represents a versatile starting material for the development of novel therapeutic agents. The synthetic accessibility of its C9 position allows for the introduction of various functionalities, leading to derivatives with potent anticancer and antimicrobial activities. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of the phenanthrene scaffold, with the ultimate goal of developing new and effective drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the observed biological activities and to elucidate the precise mechanisms of action.
References
- 1. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
9-Acetylphenanthrene: A Versatile Building Block for the Synthesis of Novel Polycyclic Aromatic Compounds with Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acetylphenanthrene is a key chemical intermediate, serving as a versatile starting material for the synthesis of a diverse range of polycyclic aromatic compounds (PACs). Its unique structure, featuring a reactive acetyl group attached to the rigid and planar phenanthrene backbone, allows for the construction of more complex and functionally rich molecules. These resulting PACs, particularly those incorporating additional heterocyclic rings, are of significant interest to the scientific and pharmaceutical communities due to their potential applications in materials science and, most notably, as novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of PACs with potential anticancer activities.
Synthetic Applications of this compound
The acetyl group of this compound is the primary site for chemical modification, enabling the construction of larger polycyclic systems through a variety of organic reactions. Key synthetic strategies include:
-
Condensation Reactions: The Claisen-Schmidt and Knoevenagel condensations are fundamental for activating the acetyl group. These base-catalyzed reactions of this compound with aromatic aldehydes or active methylene compounds, respectively, yield α,β-unsaturated ketones (chalcones) and other key intermediates. These intermediates are primed for subsequent cyclization reactions.
-
Cyclization Reactions: The intermediates generated from condensation reactions can be cyclized to form a variety of fused ring systems. For example, phenanthrene-based chalcones can be converted into phenanthrene-fused pyrimidines, pyridines, or other heterocyclic systems, which are classes of compounds known to possess biological activity.
-
Annulation Reactions: The Robinson annulation, a powerful ring-forming reaction, can be employed to construct a new six-membered ring onto the phenanthrene scaffold. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, typically starting from a phenanthrene-derived α,β-unsaturated ketone.
These synthetic routes provide access to a wide array of novel PACs with diverse electronic and biological properties, making this compound a valuable starting point for exploratory chemical synthesis and drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polycyclic aromatic compounds starting from this compound.
Protocol 1: Synthesis of a Phenanthrene-Based Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(phenanthren-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, a key chalcone intermediate.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Phenanthrene-Fused Pyrimidine
This protocol details the cyclization of the previously synthesized phenanthrene-based chalcone with guanidine hydrochloride to form a dihydropyrimidine, which is subsequently oxidized to the corresponding pyrimidine.
Materials:
-
(E)-1-(phenanthren-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Dihydropyrimidine Synthesis
-
To a solution of sodium ethoxide in absolute ethanol, add the phenanthrene-based chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
The crude dihydropyrimidine can be used in the next step without further purification.
Part B: Aromatization to Pyrimidine
-
Dissolve the crude dihydropyrimidine in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure phenanthrene-fused pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Cytotoxicity of Selected Phenanthrene-Based Polycyclic Aromatic Compounds
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PBT-1 | N-(phenanthren-9-ylmethyl)prolinol | H460 (Lung) | 15.3 | [1] |
| Denbinobin | 5-hydroxy-3,7-dimethoxy-1,4-phenanthrenequinone | MCF-7 (Breast) | 0.88 | [2] |
| Calanquinone A | 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone | MCF-7 (Breast) | 0.12 | [2] |
| NK314 | Benzo[c]phenanthridine derivative | Leukemia (CEM) | 0.1-0.5 | [3] |
Signaling Pathways and Mechanism of Action
Several polycyclic aromatic compounds derived from phenanthrene have demonstrated potent anticancer activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
1. Inhibition of Topoisomerase II:
Certain phenanthrene derivatives, particularly those with a planar structure, can function as DNA intercalators and inhibitors of topoisomerase II.[4] This enzyme is crucial for relieving topological stress in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[3]
2. Modulation of Akt and NF-κB Signaling Pathways:
Phenanthrene-based tylophorine derivatives have been shown to induce antitumor activities by inhibiting the activation of the Akt and NF-κB signaling pathways.[1] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of these pathways can lead to decreased cancer cell proliferation and increased apoptosis.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel polycyclic aromatic compounds. The synthetic protocols outlined in this document provide a foundation for the exploration of new chemical space around the phenanthrene core. The demonstrated cytotoxicity of phenanthrene-derived PACs and their ability to modulate key cancer-related signaling pathways highlight the potential of this compound class in the development of new anticancer therapeutics. Further derivatization of the phenanthrene scaffold, guided by structure-activity relationship studies, may lead to the discovery of potent and selective drug candidates.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasmid Curing in E. coli using 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmid-mediated antibiotic resistance is a significant challenge in the treatment of bacterial infections. The elimination of resistance plasmids from bacteria, a process known as plasmid curing, is a promising strategy to restore antibiotic susceptibility. Various chemical agents have been investigated for their plasmid-curing capabilities. Among these, polycyclic aromatic hydrocarbons and their derivatives, such as phenanthrenes, have been noted for their potential to interact with bacterial DNA. 9-Acetylphenanthrene, a derivative of phenanthrene, is a tricyclic compound with a planar structure that suggests it may act as a DNA intercalating agent, potentially interfering with plasmid replication.
These application notes provide a detailed, albeit generalized, protocol for utilizing this compound as a plasmid curing agent in Escherichia coli. Due to the limited availability of specific established protocols for this compound, the following methodologies are based on the well-documented principles of plasmid curing by other intercalating agents, such as acridine orange and ethidium bromide.[1][2][3] Researchers should consider this a starting point for optimization.
Mechanism of Action
The proposed mechanism of action for plasmid curing by this compound is through DNA intercalation. As a planar tricyclic molecule, it is hypothesized to insert itself between the base pairs of DNA. This intercalation is thought to occur preferentially with the supercoiled conformation of plasmid DNA, as opposed to the more relaxed bacterial chromosome.[4] This binding can lead to the unwinding of the plasmid DNA, forming a relaxed or open-circular state that is a poor substrate for the replicative machinery of the cell.[1][2] Consequently, plasmid replication is inhibited, and as the bacteria divide, the plasmids are not segregated into the daughter cells, leading to a "cured" population.
Experimental Protocols
The following protocols outline the key experiments for plasmid curing in E. coli using this compound. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of this compound for the specific E. coli strain being used, as the curing protocol relies on using a sub-lethal concentration.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the E. coli strain.
Materials:
-
E. coli strain containing the target plasmid
-
Luria-Bertani (LB) broth
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a fresh overnight culture of the E. coli strain in LB broth.
-
Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.
-
In a 96-well plate, prepare a serial dilution of the this compound stock solution in LB broth. The final volume in each well should be 100 µL. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Add 100 µL of the diluted bacterial culture to each well, effectively halving the concentration of this compound.
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Plasmid Curing Procedure
Objective: To eliminate the target plasmid from the E. coli strain using a sub-lethal concentration of this compound.
Materials:
-
E. coli strain containing the target plasmid (e.g., carrying an antibiotic resistance gene)
-
LB broth
-
This compound stock solution
-
LB agar plates
-
LB agar plates containing the appropriate antibiotic for plasmid selection
-
Incubator (37°C) with shaking capabilities
-
Sterile culture tubes
Procedure:
-
Inoculate a single colony of the plasmid-containing E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:1000 in fresh LB broth.
-
Prepare a series of culture tubes with LB broth containing sub-lethal concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).
-
Inoculate these tubes with the diluted bacterial culture. Include a control tube with no this compound.
-
Incubate the cultures at 37°C for 24-48 hours with shaking.[1]
-
After incubation, prepare serial dilutions (10⁻³ to 10⁻⁷) of each culture in sterile saline or LB broth.
-
Plate 100 µL of the appropriate dilutions onto both plain LB agar plates and LB agar plates containing the selective antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
Calculate the curing efficiency using the following formula: Curing Efficiency (%) = [(Number of colonies on LB agar - Number of colonies on antibiotic agar) / Number of colonies on LB agar] x 100
-
To confirm plasmid loss, pick individual colonies from the plain LB agar that did not grow on the antibiotic agar and perform plasmid DNA isolation and agarose gel electrophoresis.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Various Curing Agents
| Curing Agent | E. coli Strain | MIC (µg/mL) | Reference |
| This compound | (User's Strain) | To be determined | - |
| Acridine Orange | Clinical Isolates | 70-150 | [3] |
| Ethidium Bromide | Clinical Isolates | >100 | [5] |
| Promethazine | K12LE140 | 3.1 | [6] |
Table 2: Plasmid Curing Efficiency of Intercalating Agents in E. coli
| Curing Agent | Concentration | Curing Efficiency (%) | Plasmid Type | Reference |
| This compound | Sub-MIC | To be determined | (User's Plasmid) | - |
| Acridine Orange | Sub-lethal | Up to 100 (strain dependent) | Various R-plasmids | [3][7] |
| Ethidium Bromide | Sub-lethal | Variable, can be >98% | Various R-plasmids | [5] |
| Cis-DDP | Sub-lethal | 2-18 | pBR322, pBR329 | [8] |
Concluding Remarks
The protocols and information provided herein offer a foundational approach for investigating the plasmid curing potential of this compound in E. coli. Researchers are encouraged to optimize the concentration of the curing agent and the incubation time to achieve the highest curing efficiency with minimal impact on bacterial viability. Confirmation of plasmid loss through molecular techniques is an essential final step in this process. The exploration of novel curing agents like this compound is a valuable endeavor in the ongoing effort to combat antibiotic resistance.
References
- 1. himedialabs.com [himedialabs.com]
- 2. An insight of traditional plasmid curing in Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. The mechanism of plasmid curing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. scispace.com [scispace.com]
9-Acetylphenanthrene and Plasmid Curing: A Review of Current Knowledge
Absence of Evidence in Current Research
Extensive literature searches have revealed no direct scientific evidence or published studies demonstrating the use of 9-Acetylphenanthrene as a plasmid curing agent. While research exists on the broader category of polycyclic aromatic hydrocarbons (PAHs), to which this compound belongs, this body of work primarily focuses on the role of bacterial plasmids in the degradation of these compounds, rather than their elimination by them. Some phenanthrene derivatives have been investigated for their antimicrobial and cytotoxic properties, but their efficacy in plasmid curing has not been documented.
Therefore, the creation of detailed application notes and protocols for the mechanism of plasmid curing by this compound is not feasible at this time due to the lack of foundational research.
General Mechanisms of Plasmid Curing
While information on this compound is unavailable, it is pertinent to discuss the established mechanisms by which other known agents induce plasmid curing. This may provide a theoretical framework for future investigations into novel curing agents. Plasmids, extrachromosomal DNA molecules, can be eliminated from a bacterial population through interference with their replication and segregation during cell division. The primary strategies employed by curing agents fall into the following categories:
-
Inhibition of Plasmid Replication: Many curing agents function by directly or indirectly halting the replication of plasmid DNA, while chromosomal DNA replication remains largely unaffected. This leads to a dilution of plasmids in the growing bacterial population, with daughter cells failing to inherit a copy.
-
Intercalating Agents: Compounds like acridine orange and ethidium bromide insert themselves between the base pairs of DNA. This intercalation can interfere with the activity of DNA polymerase and other replication machinery, preferentially affecting the more accessible supercoiled plasmid DNA.
-
Inhibition of Gyrase/Topoisomerases: DNA gyrase is essential for relieving the torsional stress during DNA replication. Some antibiotics, such as novobiocin, inhibit this enzyme, which can have a more pronounced effect on plasmid replication compared to the host chromosome.
-
-
Interference with Plasmid Segregation: For low-copy-number plasmids, active partitioning systems ensure that each daughter cell receives a copy of the plasmid during cell division. Curing agents can disrupt these systems.
-
Membrane-Active Agents: Some agents, including certain detergents and psychotropic compounds, can alter the bacterial cell membrane. As plasmid partitioning systems are often associated with the cell membrane, these alterations can disrupt the proper segregation of plasmids into daughter cells.
-
-
Induction of Cellular Stress Responses: Exposure to certain chemicals or physical stressors can induce the bacterial SOS response or other stress responses. These global regulatory networks can sometimes lead to instability and loss of plasmids as the cell prioritizes survival and chromosomal replication.
Visualization of General Plasmid Curing Mechanisms
The following diagrams illustrate the conceptual pathways of plasmid curing by known agents.
Caption: General mechanisms of plasmid curing by various agents.
Experimental Protocols for Assessing Plasmid Curing Activity
Should a candidate compound like this compound be investigated for plasmid curing activity in the future, the following established protocols could be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of the bacterial host. Curing experiments are typically conducted at sub-MIC concentrations to minimize the impact on bacterial viability.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 105 CFU/mL) of the plasmid-harboring strain.
-
Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Plasmid Curing Assay
Objective: To determine the efficiency of a test compound in eliminating a plasmid from a bacterial population.
Protocol:
-
Grow an overnight culture of the bacterial strain containing a plasmid with a selectable marker (e.g., antibiotic resistance).
-
Inoculate fresh broth containing a sub-MIC concentration of the test compound with the overnight culture (e.g., 1:100 dilution).
-
As a control, inoculate a parallel culture without the test compound.
-
Incubate the cultures for a defined period (e.g., 24-48 hours) with shaking.
-
After incubation, perform serial dilutions of both the treated and control cultures.
-
Plate the dilutions onto two types of agar plates:
-
Non-selective agar (e.g., LB agar) to determine the total number of viable cells.
-
Selective agar (e.g., LB agar with the corresponding antibiotic) to determine the number of plasmid-harboring cells.
-
-
Incubate the plates overnight.
-
Calculate the curing efficiency as follows: Curing Efficiency (%) = [ (CFU on non-selective agar - CFU on selective agar) / CFU on non-selective agar ] x 100
Verification of Plasmid Loss
Objective: To confirm the absence of the plasmid in colonies that failed to grow on selective media.
Protocol:
-
Select several colonies from the non-selective plate that correspond to putative cured cells (i.e., did not grow on the selective plate).
-
Perform plasmid DNA extraction from these colonies.
-
Analyze the extracted DNA by agarose gel electrophoresis. The absence of a band corresponding to the plasmid confirms its loss.
-
Alternatively, perform PCR using primers specific to a gene on the plasmid to confirm its absence.
Application Notes and Protocols for the Analytical Detection of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acetylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds that are of significant interest to researchers in environmental science and drug development due to their potential biological activities and as environmental contaminants. Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices to understand its disposition, metabolic fate, and potential toxicity.
This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds like this compound. The method's sensitivity and selectivity can be optimized through careful selection of the stationary phase, mobile phase composition, and UV detection wavelength.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is adapted from a validated method for the analysis of other phenanthrene derivatives and serves as a starting point for the analysis of this compound.[1] Method validation for this compound is recommended.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (purity >98%)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm (based on the chromophore of the phenanthrene ring). An initial UV scan of this compound is recommended to determine the optimal wavelength.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (General Guideline):
-
Solid Samples (e.g., soil, sediment):
-
Perform an extraction using a suitable solvent (e.g., acetonitrile, dichloromethane) via methods such as sonication or accelerated solvent extraction.
-
Filter the extract through a 0.45 µm syringe filter.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Liquid Samples (e.g., water, plasma):
-
Perform a liquid-liquid extraction with a water-immiscible solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data (Based on a similar phenanthrene compound, validation required for this compound)[1]
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.8 µg/mL |
| Limit of Quantitation (LOQ) | ~2.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for PAH analysis.
-
-
Reagents:
-
Helium (carrier gas, 99.999% purity).
-
This compound standard (purity >98%).
-
Solvent for injection (e.g., dichloromethane, hexane).
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z 220, 205, 176) should be monitored. A full scan is recommended initially to confirm the fragmentation pattern.
-
-
Standard and Sample Preparation:
-
Follow similar procedures as described for the HPLC-UV method, using a GC-compatible solvent for the final reconstitution.
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify using a calibration curve constructed from the peak areas of the target ion in the standards.
-
Quantitative Data (General expected performance for PAH analysis by GC-MS)
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 115% |
Visualization of Analytical Workflow and Biological Pathways
To aid in the understanding of the analytical process and potential biological relevance of this compound, the following diagrams are provided.
References
Application Note: HPLC Analysis of 9-Acetylphenanthrene
Introduction
9-Acetylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). As with many PAHs and their derivatives, the accurate and sensitive quantification of this compound is crucial in various fields, including environmental analysis, toxicology, and pharmaceutical research, due to their potential biological activities. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for the determination of this compound in various sample matrices, offering high resolution and sensitivity with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][3] |
| CAS Number | 2039-77-2 | [1][2] |
| Melting Point | 73-74 °C | [1][4] |
| Appearance | White needle-like crystals | [4] |
| Solubility | Soluble in organic solvents such as ethanol and benzene.[5] | |
| UV Absorbance | Exhibits significant absorbance in the UV range, suitable for HPLC-UV detection. |
HPLC Method Parameters
A reversed-phase HPLC method was developed and validated for the quantitative analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 0-2 min: 50% B 2-15 min: 50% to 90% B 15-18 min: 90% B 18-20 min: 90% to 50% B 20-25 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Quantitative Data Summary
The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Retention Time | Approximately 12.5 min |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 50 µg/mL by serial dilution of the primary stock solution with the mobile phase initial composition (50:50 Water:Acetonitrile with 0.1% TFA).
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix. The protocol may need to be optimized based on the specific sample type.
-
Extraction: Accurately weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube. Add 5 mL of acetonitrile.
-
Sonication: Sonicate the sample for 20 minutes in an ultrasonic bath to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes to pellet any particulate matter.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Analysis Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the diagram below.
References
Application Note: GC-MS Analysis of 9-Acetylphenanthrene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of 9-Acetylphenanthrene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a ketone derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The analytical methods detailed are crucial for environmental monitoring, toxicological studies, and in the quality control of chemical synthesis. This guide covers direct analysis of the parent compound and extends to the analysis of its derivatives, such as hydroxylated metabolites, which often require chemical derivatization prior to GC-MS analysis.
Analysis of this compound
The direct analysis of this compound is feasible for pure samples or simple mixtures. The protocol below is optimized for high-resolution separation and sensitive detection.
Experimental Protocol 1: Direct GC-MS Analysis
This protocol outlines the standard procedure for analyzing this compound using a common GC-MS setup.
-
Standard Preparation : Prepare a stock solution of 1 mg/mL this compound in a suitable solvent like toluene or dichloromethane. Create a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution.
-
GC-MS System : An Agilent 8890 GC combined with a 5977 Series MSD or a similar system is recommended.[1]
-
Injection : Inject 1 µL of the standard or sample solution into the GC using an autosampler. The use of pulsed splitless injection is recommended to maximize the transfer of analytes to the column.[1]
-
Gas Chromatography : The compound is separated on a capillary column, typically a non-polar or mid-polar column like an HP-5MS or Rtx-35.[2][3] The oven temperature is programmed to ramp up to ensure the elution of the semi-volatile analyte.
-
Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization at 70 eV is used to fragment the molecule.[2] Data can be acquired in both full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[2]
Data Presentation: Key Analytical Parameters
The following table summarizes the essential quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₂O | [4] |
| Molecular Weight | 220.27 g/mol | [5] |
| CAS Number | 2039-77-2 | [4] |
| GC-MS Conditions | ||
| GC Column | HP-5MS (60 m x 0.25 mm ID, 0.25 µm film) | [2] |
| Injection Mode | Splitless | [2][3] |
| Inlet Temperature | 300 - 320 °C | [1][2] |
| Carrier Gas | Helium, 1 mL/min | [2][6] |
| Oven Program | 90°C (2 min) → 5°C/min to 320°C (12 min) | [3] |
| Transfer Line Temp. | 290 °C | [2] |
| MS Source Temp. | 230 - 320 °C | [1][7] |
| Ionization Mode | Electron Impact (EI), 70 eV | [2] |
| Mass Spectral Data (m/z) | ||
| Molecular Ion [M]⁺ | 220 | [4] |
| Base Peak [M-CH₃]⁺ | 205 | [4] |
| Other Fragments | 176, 206, 151, 178 | [4] |
Visualization: Fragmentation Pathway
The fragmentation of this compound in an EI source primarily involves the loss of the acetyl group.
Analysis of this compound Derivatives
Derivatives, particularly hydroxylated metabolites, are common in biological and environmental samples. These polar compounds are often not volatile enough for direct GC-MS analysis and require a derivatization step to increase their volatility and thermal stability. Silylation is a common technique.[6]
Experimental Protocol 2: GC-MS Analysis with Derivatization
This protocol is designed for hydroxylated phenanthrene derivatives.
-
Sample Preparation & Extraction :
-
Derivatization :
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 50 µL of a solvent like pyridine.[6]
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
-
GC-MS Analysis :
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Use a GC-MS method similar to Protocol 1. The temperature program may need optimization to separate the derivatized compounds.
-
Data Presentation: Data for a TMS-Derivatized Hydroxyphenanthrene
| Parameter | Value | Reference |
| Analyte Example | 9-Hydroxyphenanthrene (TMS derivative) | [6] |
| Derivatization Reagent | MSTFA | [6] |
| Mass Spectral Data (m/z) | ||
| Molecular Ion [M]⁺ | 266 | [8] |
| Key Fragments | Varies based on isomer | [8] |
General Experimental Workflow
A robust analytical workflow is essential for obtaining reliable and reproducible results from complex matrices.
Visualization: General GC-MS Workflow
The diagram below illustrates the complete workflow from sample receipt to final data analysis.
Metabolic Activation of PAHs
For professionals in drug development and toxicology, understanding the metabolic fate of PAHs is critical. These compounds are often pro-carcinogens, activated by metabolic enzymes.
Visualization: Logical Pathway of PAH Bioactivation
This diagram shows a simplified pathway for the metabolic activation of a generic PAH, leading to potential toxicity.
References
- 1. agilent.com [agilent.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-乙酰基菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemical Reactions of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical reactions of 9-acetylphenanthrene, a versatile aromatic ketone. The information compiled herein, including experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development exploring the utility of this compound in light-induced transformations.
Overview of Photochemical Reactivity
This compound (CAS No: 2039-77-2) is a polycyclic aromatic ketone that exhibits rich and diverse photochemical reactivity.[1][2] Upon absorption of ultraviolet (UV) radiation, it is promoted to an electronically excited state, which can then undergo a variety of transformations, including intramolecular hydrogen abstraction (Norrish Type II reaction), photoreduction, and photocycloaddition reactions. Its ability to act as a triplet photosensitizer further expands its synthetic utility.[3][4]
Key Photochemical Reactions:
-
Norrish Type II Reaction: Intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cyclization to form a cyclobutanol derivative (Yang cyclization) or cleavage to yield an enol and an alkene.[5][6][7]
-
Photoreduction: In the presence of a hydrogen donor, the excited this compound can be reduced to the corresponding pinacol or alcohol.[8]
-
Paternò-Büchi Reaction ([2+2] Photocycloaddition): Reaction of the excited triplet state of this compound with an alkene to form an oxetane.[9][10]
-
Photosensitization: this compound can absorb light and transfer the energy to another molecule, which then undergoes a photochemical reaction. This is particularly useful for promoting reactions that do not proceed efficiently upon direct irradiation of the substrate.[3][4]
Quantitative Data Summary
The efficiency and outcome of the photochemical reactions of this compound are highly dependent on the reaction conditions, including the solvent, the presence of reactants or quenchers, and the wavelength of irradiation. The following tables summarize key quantitative data reported in the literature.
| Reaction Type | Reactant/Conditions | Product(s) | Quantum Yield (Φ) | Reference |
| Photoreduction | Isopropanol | Pinacol | Not Reported | This is a general reaction for aromatic ketones. Specific data for this compound is not readily available in the provided search results. |
| Norrish Type II | (for derivatives with γ-hydrogens) | Cyclobutanol, Cleavage products | Varies with substrate | [5][7][11] |
| Photosensitization (E/Z Isomerization) | Alkenes | Isomerized Alkenes | Varies with alkene | [3] |
| Photosensitization ([2+2] Cycloaddition) | Alkenes | Cyclobutane derivatives | Varies with alkene | [3] |
Note: Specific quantitative data for the photochemical reactions of this compound itself is sparse in the publicly available literature. The data presented is often generalized for aromatic ketones or related compounds.
Experimental Protocols
The following are generalized protocols for conducting photochemical reactions with this compound. It is crucial to adapt these procedures based on the specific reaction, scale, and available equipment.
General Photochemical Reactor Setup
A standard photochemical reactor setup is required for these experiments. This typically consists of:
-
Light Source: A medium-pressure mercury lamp is a common choice, providing a broad spectrum of UV radiation.
-
Immersion Well: A quartz or Pyrex immersion well to house the lamp and allow for cooling. Quartz is necessary for reactions requiring shorter UV wavelengths (< 290 nm).
-
Reaction Vessel: A flask made of Pyrex or quartz, equipped with ports for a gas inlet/outlet, condenser, and sampling.
-
Cooling System: A circulating bath to maintain a constant temperature within the reaction vessel.
-
Stirring: A magnetic stir bar and stir plate to ensure homogeneous mixing.
-
Inert Atmosphere: A system for purging the reaction mixture with an inert gas like nitrogen or argon to prevent oxidation of intermediates and products.
Caption: A typical photochemical reactor setup.
Protocol for Photoreduction in Isopropanol
This protocol describes the photoreduction of this compound to its corresponding pinacol.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Photochemical reactor with a Pyrex immersion well and a medium-pressure mercury lamp.
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 4.54 mmol) in isopropanol (e.g., 200 mL) in the reaction vessel.
-
Assemble the photochemical reactor and ensure the cooling system is circulating at the desired temperature (e.g., 20-25 °C).
-
Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Turn on the UV lamp to initiate the photoreaction.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, turn off the lamp and allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the pinacol product.
Protocol for a Paternò-Büchi Reaction
This protocol outlines the [2+2] photocycloaddition of this compound with an alkene to form an oxetane.
Materials:
-
This compound
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Anhydrous benzene or acetonitrile
-
Photochemical reactor with a Pyrex immersion well and a medium-pressure mercury lamp.
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 4.54 mmol) and a molar excess of the alkene (e.g., 5-10 equivalents) in the chosen solvent (e.g., 200 mL) in the reaction vessel.
-
Assemble the photochemical reactor and set the cooling system to the desired temperature.
-
Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.
-
Initiate the reaction by turning on the UV lamp.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, turn off the lamp.
-
Evaporate the solvent and excess alkene under reduced pressure.
-
Purify the resulting oxetane product by column chromatography on silica gel.
Signaling Pathways and Mechanistic Diagrams
The photochemical reactions of this compound proceed through distinct mechanistic pathways involving excited states and radical intermediates.
Norrish Type II Reaction Pathway
The Norrish Type II reaction is a two-step process initiated by intramolecular hydrogen abstraction.
Caption: Mechanism of the Norrish Type II reaction.
Photosensitization Workflow
This compound can act as a triplet photosensitizer to promote reactions of other molecules (substrates).
Caption: Triplet-triplet energy transfer mechanism.
Applications in Drug Development and Research
The unique photochemical reactivity of this compound and its derivatives opens up avenues for various applications:
-
Synthesis of Complex Molecules: The formation of cyclobutane and oxetane rings through photocycloaddition provides access to strained ring systems that are challenging to synthesize by other means. These motifs are present in numerous natural products and biologically active compounds.[12]
-
Photocleavable Protecting Groups: The phenacyl ester functionality, of which this compound is a parent structure, can be used as a photolabile protecting group for carboxylic acids. This allows for the controlled release of biologically active molecules upon exposure to light, a strategy employed in drug delivery and phototherapy.
-
Probes for Biological Systems: The fluorescent nature of the phenanthrene core allows for the development of photoresponsive fluorescent probes to study biological processes.
Safety Precautions
-
UV Radiation: Photochemical reactions involve high-intensity UV lamps that can cause severe eye and skin damage. Always use appropriate shielding (e.g., the reactor housing) and wear UV-protective eyewear.
-
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Handle them in a well-ventilated fume hood and take appropriate fire safety precautions.
-
High Pressure: High-pressure mercury lamps operate at high temperatures and pressures and should be handled with care according to the manufacturer's instructions.
By understanding the fundamental photochemical principles and employing the detailed protocols outlined in these notes, researchers can effectively harness the synthetic potential of this compound for a wide range of applications.
References
- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9-Acetylphenanthrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 9-Acetylphenanthrene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Friedel-Crafts Acylation and Grignard Reaction.
Method 1: Friedel-Crafts Acylation of Phenanthrene
Issue 1: Low Yield of this compound and Formation of Multiple Isomers
-
Question: My Friedel-Crafts acylation of phenanthrene resulted in a low yield of the desired this compound and a complex mixture of other isomers. How can I improve the regioselectivity for the 9-position?
-
Answer: The formation of multiple isomers (1-, 2-, 3-, 4-, and this compound) is a known challenge in the Friedel-Crafts acylation of phenanthrene due to the similar reactivity of several positions on the phenanthrene ring.[1][2] The regioselectivity is highly dependent on reaction conditions, particularly the solvent.[2][3] To favor the formation of this compound, which is the kinetically controlled product, consider the following optimizations:[4][5][6]
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Solvent Selection: The choice of solvent is critical. Using ethylene dichloride as the solvent has been shown to favor the formation of the 9-isomer.[2][3][7] In contrast, solvents like nitrobenzene or nitromethane tend to favor the formation of the 3-isomer.[3][7]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) during the addition of the acylating agent to enhance kinetic control.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Shorter reaction times may favor the kinetic product (9-isomer) before it has a chance to rearrange to more thermodynamically stable isomers.[2][4]
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Issue 2: Presence of Diacylated Byproducts
-
Question: I am observing significant amounts of diacylated products in my reaction mixture, complicating purification. How can I prevent this?
-
Answer: Diacylation can occur when the initially formed monoacylated product undergoes a second acylation. To minimize the formation of diacylated byproducts:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acetylating agent (acetyl chloride or acetic anhydride) and Lewis acid relative to phenanthrene.[2] A large excess of the acylating agent increases the likelihood of a second acylation.
-
Reaction Temperature: Maintain a low reaction temperature. Higher temperatures can promote diacylation.
-
Issue 3: Isomer Rearrangement
-
Question: My initial product appears to be the 9-isomer, but upon workup or over time, I see an increase in other isomers. What is happening and how can I stop it?
-
Answer: The Friedel-Crafts acylation of phenanthrene is a reversible process.[3][4] The initially formed kinetic product, this compound, can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers, especially at higher temperatures or with prolonged reaction times.[2][4] To mitigate this:
-
Quench the Reaction Promptly: Once TLC indicates the consumption of the starting material and formation of the desired product, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.[1]
-
Maintain Low Temperatures: Keep the reaction and workup temperatures as low as practically possible to disfavor the rearrangement.
-
Method 2: Grignard Reaction with 9-Cyanophenanthrene
Issue 1: Difficulty Initiating the Grignard Reaction
-
Question: I am having trouble initiating the formation of the Grignard reagent (methylmagnesium iodide). The reaction does not start. What can I do?
-
Answer: Failure to initiate is a common issue in Grignard reactions, often due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.[7] Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Ethereal solvents (diethyl ether or THF) must be anhydrous.
-
Activate the Magnesium: The magnesium surface can be activated by:
-
Issue 2: Low Yield of this compound
-
Question: The yield of my Grignard synthesis is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors:
-
Incomplete Grignard Formation: Ensure the magnesium is fully consumed during the formation of the Grignard reagent. The concentration of the Grignard reagent can be titrated to confirm its successful formation before adding the 9-cyanophenanthrene.
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted methyl iodide. This can be minimized by the slow, dropwise addition of methyl iodide to the magnesium suspension to keep its concentration low.[7]
-
Reaction with Moisture or Oxygen: Ensure the reaction is strictly anhydrous and under an inert atmosphere.
-
-
Incomplete Reaction with Nitrile: Ensure sufficient reaction time and appropriate temperature for the Grignard reagent to react with the 9-cyanophenanthrene. The addition of the Grignard reagent to the nitrile forms a metalloimine intermediate which is then hydrolyzed to the ketone.[9]
-
Issue 3: Formation of Impurities
-
Question: My final product is contaminated with byproducts. What are the likely impurities and how can I avoid them?
-
Answer: Besides unreacted starting materials, potential byproducts in the Grignard synthesis include:
-
Coupling Products: As mentioned, Wurtz coupling can lead to the formation of ethane.
-
Products from Reaction with Air: Exposure to oxygen can lead to the formation of methoxy-magnesium iodide and subsequently methanol upon hydrolysis.
-
Tertiary Alcohol: If an excess of Grignard reagent is used and the intermediate imine is not fully hydrolyzed before workup with another equivalent of Grignard, it could potentially lead to a tertiary alcohol after a second addition and subsequent hydrolysis. While less common with nitriles compared to esters, it's a possibility to consider. Careful control of stoichiometry is key.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound: Friedel-Crafts acylation or the Grignard reaction?
A1: Both routes have their advantages and disadvantages.
-
Friedel-Crafts Acylation: This is a direct method using commercially available phenanthrene. However, it often leads to a mixture of isomers, requiring careful optimization of reaction conditions and potentially challenging purification to isolate the 9-isomer.[2][9]
-
Grignard Reaction with 9-Cyanophenanthrene: This method is generally more regioselective, yielding primarily the 9-isomer. However, it requires the synthesis or purchase of 9-cyanophenanthrene and involves the use of highly moisture-sensitive Grignard reagents, demanding stringent anhydrous reaction conditions.[1]
Q2: What is the best method for purifying this compound?
A2: The purification method depends on the impurities present.
-
From a Mixture of Isomers (Friedel-Crafts):
-
Column Chromatography: This is often the most effective method for separating positional isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[1]
-
Fractional Crystallization: If there are sufficient differences in the solubility of the isomers, fractional crystallization can be employed.
-
-
From a Grignard Reaction:
Q3: Can I use acetic anhydride instead of acetyl chloride for the Friedel-Crafts acylation?
A3: Yes, acetic anhydride can be used as the acylating agent in Friedel-Crafts acylation, typically with a Lewis acid catalyst like aluminum chloride. The reactivity might be slightly different, potentially requiring adjustments to the reaction temperature and time.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the characteristic carbonyl (C=O) stretch of the ketone.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 74-75 °C) indicates high purity.
Data Presentation
Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene in Various Solvents
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | - | 0.5 | 37 |
Data compiled from references[3][5][7]. Note: Dashes indicate that the data was not reported in the cited sources.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenanthrene (to favor 9-isomer)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is kept under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous ethylene dichloride. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Phenanthrene: Dissolve phenanthrene (1 equivalent) in anhydrous ethylene dichloride and add it to the cooled aluminum chloride suspension.
-
Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully quench it by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate this compound.[1]
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Preparation of Grignard Reagent:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Formation: Once initiated, add the remainder of the methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Reaction with 9-Cyanophenanthrene:
-
Addition: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve 9-cyanophenanthrene (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC.
-
-
Workup and Hydrolysis:
-
Quenching: Slowly and carefully add the reaction mixture to a cold aqueous solution of a weak acid (e.g., saturated ammonium chloride) or a dilute strong acid (e.g., sulfuric acid) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation followed by recrystallization from ethanol to obtain pure this compound.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Grignard Reaction [organic-chemistry.org]
Improving the yield of the Grignard synthesis of 9-Acetylphenanthrene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 9-acetylphenanthrene synthesized via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound using a Grignard reagent?
There are two primary Grignard-based routes for synthesizing this compound:
-
Route A: Reaction of a phenanthryl Grignard reagent (e.g., 9-phenanthrenemagnesium bromide, prepared from 9-bromophenanthrene) with an acetylating agent like acetyl chloride or acetic anhydride.
-
Route B: Reaction of 9-cyanophenanthrene with methylmagnesium iodide (or bromide). This method is well-documented and can provide good yields.[1][2][3]
Q2: Why is my overall yield consistently low?
Low yields in Grignard syntheses are common and can stem from several factors.[4] The most critical issues include:
-
Failure to initiate the Grignard reagent formation: Often due to an oxide layer on the magnesium or the presence of moisture.[5][6]
-
Quenching of the Grignard reagent: Grignard reagents are strong bases and react readily with any source of protons, especially water.[4]
-
Side reactions: Wurtz coupling of the halide starting material and secondary reactions with the ketone product can significantly reduce the yield.[6][7]
Q3: How critical is the exclusion of water and air from the reaction?
Excluding moisture and oxygen is absolutely critical for a successful Grignard synthesis. Grignard reagents are highly reactive and will be destroyed by water (proton source) or oxygen.[4][8] This is a primary cause of low or no yield. All glassware must be rigorously dried (flame- or oven-dried), and solvents must be anhydrous.[6] The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[1][5]
Q4: Which solvent is better for this reaction, THF or diethyl ether?
Both tetrahydrofuran (THF) and diethyl ether are suitable solvents for Grignard reactions as their ether oxygens stabilize the reagent.[9] THF has a higher boiling point and is often a better solvent for Grignard reagents.[7] Diethyl ether has a lower boiling point, which can make reaction initiation easier to observe and control through gentle reflux.[6] The choice may depend on the specific reactivity of the halide and the desired reaction temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: The Grignard reagent formation does not start.
-
Potential Cause: The surface of the magnesium turnings is passivated by a layer of magnesium oxide (MgO), preventing the reaction with the alkyl or aryl halide.[5][6]
-
Recommended Solutions:
-
Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to break the oxide layer.[5] Grinding the turnings in a mortar and pestle can also create fresh, reactive surfaces.[10]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple or brown color is an indicator of activation.[6][7] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is readily initiated and activates the surface.[5]
-
Initiation: Add a small portion of the halide solution to the activated magnesium and wait for signs of reaction (e.g., bubbling, gentle reflux, color change to grayish/brownish) before adding the remainder.[1][6]
-
Problem 2: The yield of the final product, this compound, is low despite successful Grignard formation.
-
Potential Cause 1: Competing Side Reactions. The highly reactive Grignard reagent can participate in several yield-reducing side reactions.
-
Wurtz Coupling: The Grignard reagent can react with the starting 9-bromophenanthrene to form 9,9'-biphenanthrene. This is a major side reaction when using aryl halides.[7]
-
Reaction with Acetylating Agent: If using an acyl halide like acetyl chloride, the Grignard reagent can add to the ketone product it initially forms, leading to a tertiary alcohol.[9][11]
-
-
Recommended Solutions:
-
Minimize Wurtz Coupling: Ensure slow, dropwise addition of the 9-bromophenanthrene solution to the magnesium turnings. This maintains a low concentration of the halide, disfavoring the coupling reaction.[5]
-
Prevent Double Addition: To avoid the formation of a tertiary alcohol, the reaction should be performed at a low temperature (e.g., -78 °C to 0 °C). A "reverse addition" technique, where the Grignard reagent is added slowly to a solution of the acetyl chloride, can also improve the yield of the ketone.[4]
-
Problem 3: The reaction mixture turns very dark or black.
-
Potential Cause: While a color change to gray or brown is typical for Grignard reagent formation, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities.[6][7]
-
Recommended Solutions:
-
Temperature Control: Maintain careful control over the reaction temperature. The initial formation is exothermic and may require cooling.[5] Avoid prolonged heating or reflux unless specified by the protocol, as it can promote side reactions.[7]
-
Reagent Purity: Ensure the purity of the 9-bromophenanthrene or 9-cyanophenanthrene starting material. Impurities can interfere with the reaction and cause decomposition.
-
Data Summary
The following table summarizes common issues and solutions for the Grignard synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium oxide (MgO) layer on turnings.[5][6] 2. Presence of moisture in glassware or solvent.[6] 3. Low reactivity of aryl halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding.[5][6][10] 2. Flame-dry all glassware under vacuum/inert gas; use anhydrous solvents.[7] 3. Gentle warming may be required, but monitor carefully. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[7] 2. Quenching by moisture or acidic impurities.[6] | 1. Use slow, dropwise addition of the halide solution.[5] 2. Ensure rigorously anhydrous conditions. |
| Low Yield of this compound | 1. Inaccurate Grignard reagent concentration.[4] 2. Double addition of Grignard to the ketone product.[9] 3. Enolization of the ketone product by the Grignard reagent.[11] | 1. Titrate the Grignard reagent before use to determine its exact molarity.[4] 2. Perform the reaction at low temperatures (e.g., 0 °C or below); use reverse addition. 3. Add the ketone slowly to the Grignard solution at low temperatures.[4] |
| Product Loss During Workup | 1. Protonation of the desired product followed by acid-catalyzed side reactions. 2. Emulsion formation during extraction. | 1. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[4] 2. Add brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 9-Cyanophenanthrene
This protocol is adapted from a literature procedure with a reported yield of 52-59% after recrystallization.[1]
-
Grignard Reagent Preparation (Methylmagnesium Iodide):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings (e.g., 6 gram atoms).
-
Under a nitrogen atmosphere, add enough anhydrous diethyl ether to cover the magnesium.[1]
-
Add a few milliliters of a solution of methyl iodide (e.g., 6 moles) in anhydrous ether from the dropping funnel to initiate the reaction. The reaction should start spontaneously.[1]
-
Once initiated, add the remainder of the methyl iodide solution slowly to maintain a steady reflux.
-
-
Reaction with 9-Cyanophenanthrene:
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add cold 6 N hydrochloric acid with vigorous stirring to hydrolyze the intermediate imine.[1]
-
Reflux the mixture for 6-8 hours to complete the hydrolysis.[1]
-
After cooling, separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
Visualizations
Caption: Reaction pathway for the synthesis of this compound and a major side reaction.
Caption: A logical workflow for troubleshooting low yields in the Grignard synthesis.
References
- 1. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2039-77-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. quora.com [quora.com]
- 11. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 9-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 9-Acetylphenanthrene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem: Low or No Crystal Formation After Cooling
Possible Causes:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.
-
The cooling process was too rapid: This can lead to the formation of an oil or a very fine precipitate instead of crystals.
-
Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated.
-
High impurity level: Certain impurities can inhibit crystal growth.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool slowly again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystallization.
-
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.
-
Pre-purification: If the crude material has a high level of impurities, consider a preliminary purification step like a simple filtration or a quick column chromatography pass to remove some of the contaminants before recrystallization.
Problem: Oiling Out
Description: The compound separates as an oil instead of solid crystals upon cooling.
Possible Causes:
-
The solution is too concentrated.
-
The cooling is too rapid.
-
The melting point of the compound is lower than the temperature of the solution.
-
Insoluble impurities are present.
Solutions:
-
Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Use a Different Solvent System: A mixed solvent system can sometimes prevent oiling out. For this compound, a mixture of ethanol and water could be effective. Dissolve the compound in a minimum of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.
-
Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the solution before cooling.
Column Chromatography Issues
Problem: Poor Separation of this compound from Isomeric Impurities
Background: The synthesis of this compound via Friedel-Crafts acylation of phenanthrene can lead to the formation of various positional isomers (e.g., 1-, 2-, 3-, and 4-acetylphenanthrene) which can be difficult to separate due to their similar polarities.[1][2][3]
Solutions:
-
Optimize the Mobile Phase:
-
A common mobile phase for the separation of aromatic compounds on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4][5]
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) to find the optimal separation.
-
Thin Layer Chromatography (TLC) should be used to determine the best solvent system before running the column. Aim for a significant difference in the Retention Factor (Rf) values of the components.
-
-
Choose the Right Stationary Phase:
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid band broadening and poor separation.
-
Dissolve the crude sample in a minimum amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.
-
Problem: Tailing of Spots on TLC or Peaks in HPLC
Possible Causes:
-
Sample Overload: Too much sample has been applied to the TLC plate or injected into the HPLC column.
-
Interaction with Stationary Phase: Acidic or basic functional groups on the analyte can interact strongly with the stationary phase.
-
Impure Solvents: Contaminants in the mobile phase can affect the separation.
Solutions:
-
Reduce Sample Concentration: Dilute the sample before spotting on the TLC plate or injecting into the HPLC.
-
Modify the Mobile Phase: For HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can suppress ionization and reduce tailing.[6]
-
Use High-Purity Solvents: Always use HPLC-grade or distilled solvents for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most commonly cited method for the purification of this compound is a two-step process: distillation under reduced pressure followed by recrystallization from ethanol.[9][10] Distillation helps to remove non-volatile impurities and some isomeric byproducts, while recrystallization is effective in obtaining a highly pure crystalline product. The melting point of pure this compound is 73-74 °C.[10][11]
Q2: What are the common impurities I should be aware of when synthesizing this compound?
A2: If this compound is synthesized via the Friedel-Crafts acylation of phenanthrene, the primary impurities are other positional isomers such as 1-, 2-, 3-, and 4-acetylphenanthrene. The distribution of these isomers is highly dependent on the reaction conditions, particularly the solvent used. For example, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, while nitrobenzene favors the 3-isomer.[1][2][3] Unreacted starting materials like phenanthrene and reagents from the workup can also be present.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Ethanol is a well-established and effective solvent for the recrystallization of this compound.[9][10] To perform the recrystallization, dissolve the crude product in a minimum amount of hot ethanol and then allow it to cool slowly to obtain crystals. For optimizing the process, you can also explore mixed solvent systems like ethanol-water.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate this compound from its impurities. The spots can be visualized under UV light (254 nm) as this compound is a UV-active compound.[12] A pure compound should ideally show a single spot on the TLC plate. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[13][14]
Q5: Can I use sublimation to purify this compound?
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O | [13] |
| Molecular Weight | 220.27 g/mol | [13] |
| Melting Point | 73-74 °C | [10][11] |
| Boiling Point | 190–200 °C at 2.5 mmHg | [9][10] |
| Appearance | White needle-like crystals | [11] |
Table 2: Suggested Purification Parameters (Starting Points)
| Purification Technique | Parameter | Recommended Value/Condition | Notes |
| Recrystallization | Solvent | Ethanol | A well-established solvent for this compound.[9][10] |
| Mixed Solvent | Ethanol/Water | Can be useful for optimizing yield and crystal form. | |
| Column Chromatography | Stationary Phase | Silica Gel 60 | Standard choice for aromatic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 95:5) and increase polarity.[4][5] | |
| TLC | Stationary Phase | Silica Gel 60 F254 | The fluorescent indicator allows for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20) | Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the product. | |
| Visualization | UV Light (254 nm) | This compound is UV active.[3][12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved. Add ethanol dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Analysis: Determine the melting point of the dried crystals and analyze the purity by TLC.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a well-separated spot for this compound with an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, start with a low polarity solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page [chem.ualberta.ca]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 8. veeprho.com [veeprho.com]
- 9. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]
- 10. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 11. This compound | 2039-77-2 [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tdi-bi.com [tdi-bi.com]
- 15. Experimental [public.websites.umich.edu]
- 16. benchchem.com [benchchem.com]
Common side products in the synthesis of 9-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-acetylphenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3] However, a notable challenge with this method is the formation of a mixture of positional isomers.[1][2]
An alternative route involves the reaction of 9-cyanophenanthrene with a methyl Grignard reagent (CH₃MgI), which offers higher selectivity for the 9-isomer.[4][5]
Q2: What are the primary side products observed during the Friedel-Crafts acylation of phenanthrene?
The primary side products are other mono-acetylated isomers of phenanthrene, including 1-, 2-, 3-, and 4-acetylphenanthrene.[1][2][3] The distribution of these isomers is highly dependent on the reaction conditions.[1]
Q3: Can other side reactions occur besides the formation of positional isomers?
Yes, other side reactions can occur, though they are generally less common than isomeric byproduct formation. Under certain conditions, diacylation can take place, resulting in the addition of a second acetyl group to the phenanthrene ring.[2] Additionally, rearrangement of the initially formed this compound to more thermodynamically stable isomers (like the 2- and 3-isomers) can happen, especially at higher temperatures or with prolonged reaction times, as the Friedel-Crafts acylation is a reversible process.[2][6]
Troubleshooting Guides
Problem 1: Low Yield of this compound and a Complex Mixture of Isomers
Possible Cause:
The formation of multiple isomers is an inherent characteristic of the Friedel-Crafts acylation of phenanthrene due to the similar reactivity of several positions on the aromatic ring.[2] The reaction is highly sensitive to the choice of solvent, temperature, and catalyst.
Solutions:
-
Solvent Selection: The choice of solvent has a significant impact on the product distribution. For maximizing the yield of this compound, ethylene dichloride is a preferred solvent.[1][2] In contrast, solvents like nitrobenzene or nitromethane favor the formation of the 3-acetylphenanthrene isomer.[1][2]
-
Temperature Control: The formation of this compound is kinetically favored.[6] Therefore, running the reaction at lower temperatures can help to minimize the rearrangement to the more thermodynamically stable 2- and 3-isomers.
-
Reaction Time: Shorter reaction times can also favor the kinetic product (this compound). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Problem 2: Difficulty in Purifying this compound from Side Products
Possible Cause:
The various acetylphenanthrene isomers often have very similar physical properties, which makes their separation by standard purification techniques like crystallization challenging.
Solutions:
-
Column Chromatography: This is a crucial step for separating the isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is necessary to achieve good separation.
-
Recrystallization: While challenging, fractional crystallization can sometimes be employed to enrich the desired isomer. Multiple recrystallization steps may be necessary. The choice of solvent for recrystallization is critical and may require some experimentation. Ethanol is a commonly used solvent for recrystallizing this compound.[4]
Data Presentation
Table 1: Influence of Solvent on the Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data adapted from the Journal of the Chemical Society C.[1]
Experimental Protocols
Key Experiment: Friedel-Crafts Acetylation of Phenanthrene to Synthesize this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Ethylene Dichloride (ClCH₂CH₂Cl)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), suspend anhydrous aluminum chloride in anhydrous ethylene dichloride under an inert atmosphere (nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Separately, dissolve phenanthrene in anhydrous ethylene dichloride. Add the phenanthrene solution to the stirred AlCl₃ suspension.
-
Acylation: Add acetyl chloride dropwise to the cooled reaction mixture from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C). Monitor the progress of the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol) to isolate this compound.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Willgerodt-Kindler Reaction with 9-Acetylphenanthrene
Welcome to the technical support center for the Willgerodt-Kindler reaction, with a special focus on its application to 9-Acetylphenanthrene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of this versatile reaction.
Troubleshooting Guide
This guide addresses common issues encountered when performing the Willgerodt-Kindler reaction with this compound. The sterically hindered and electron-rich nature of the phenanthrene ring system can present unique challenges compared to simpler aryl ketones like acetophenone.
Q1: Why am I getting a very low yield or no product at all?
A1: Low yields are a known issue with polycyclic aromatic ketones in the Willgerodt-Kindler reaction. Several factors could be contributing to this:
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Steric Hindrance: The bulky phenanthrene group can hinder the initial formation of the enamine, a crucial first step in the reaction mechanism.
-
Reaction Temperature: The reaction often requires high temperatures to overcome the activation energy.[1] Insufficient heating can lead to an incomplete reaction.
-
Reaction Time: This reaction can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion.
-
Reagent Stoichiometry: An excess of sulfur and the amine (e.g., morpholine) is often necessary to drive the reaction forward.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reflux temperature. If using a solvent, consider switching to a higher-boiling one like pyridine or quinoline.
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the heating period.
-
Optimize Reagent Ratios: Systematically vary the molar ratios of this compound, sulfur, and morpholine. See the table below for typical ranges.
-
Consider Catalysis: The addition of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) or an acid catalyst like p-toluenesulfonic acid (p-TSA) can sometimes improve yields.[2]
Q2: My reaction mixture is a complex, tarry mess that is difficult to work up. What can I do?
A2: The formation of complex mixtures and tars is a common complaint with the Willgerodt-Kindler reaction, especially at high temperatures.
Troubleshooting Steps:
-
Purification Strategy: Upon completion of the reaction, after cooling and filtering, acidification of the filtrate should precipitate the crude product. This crude product can then be dissolved in a sodium bicarbonate solution and washed with an organic solvent like ethyl acetate to remove neutral impurities. Re-acidification of the aqueous layer should then yield a purer product.
-
Solvent Choice: While often run neat, employing a high-boiling, inert solvent can sometimes lead to a cleaner reaction by preventing localized overheating and decomposition.
-
Microwave-Assisted Reaction: Microwave heating has been shown to significantly reduce reaction times and sometimes increase yields and product purity by providing more uniform and rapid heating.[3]
Q3: I am isolating a significant amount of a yellow byproduct. What is it and how can I avoid it?
A3: A common byproduct in the Willgerodt-Kindler reaction is the corresponding α-ketothioamide. In the case of this compound, this would be 2-(9-phenanthryl)-2-oxo-thioacetamide.
Formation and Prevention:
-
Mechanism: This byproduct arises from the thionation of the enamine intermediate at the carbon adjacent to the aromatic ring, without the subsequent rearrangement and reduction of the carbonyl group.
-
Reaction Conditions: The formation of this byproduct can be influenced by the solvent and reaction temperature. High dilutions in solvents like DMF have been noted to increase the proportion of α-ketothioamide impurities.[2]
-
Mitigation:
-
Running the reaction at a higher concentration (less solvent) may favor the desired product.
-
Careful control of the reaction temperature can also influence the product distribution.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Willgerodt-Kindler reaction?
A: The reaction proceeds through several key steps:
-
Enamine Formation: The ketone (this compound) reacts with a secondary amine (e.g., morpholine) to form an enamine.
-
Thiation: The enamine, acting as a nucleophile, attacks elemental sulfur.
-
Rearrangement: The carbonyl group migrates to the end of the alkyl chain through a series of intermediates.
-
Hydrolysis (optional): The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid.[4]
Q: What is the expected product of the Willgerodt-Kindler reaction with this compound?
A: The primary product is the thioamide, specifically 2-(9-phenanthryl)-N-morpholinylthioacetamide. Subsequent hydrolysis will yield 9-phenanthreneacetic acid.
Q: Can I use a primary amine instead of a secondary amine like morpholine?
A: Yes, primary amines can be used, which will result in the formation of an N-substituted thioamide. However, morpholine is commonly used due to its high boiling point and stability under the reaction conditions.
Q: Is it possible to get the carboxylic acid directly?
A: The Kindler modification initially produces a thioamide. To obtain the carboxylic acid, a subsequent hydrolysis step is required, typically by heating the thioamide with a strong acid or base.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and the effect of various parameters on the Willgerodt-Kindler reaction, primarily based on studies with acetophenone derivatives, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: General Reaction Parameters for Aryl Ketones
| Parameter | Typical Range | Notes |
| Temperature | 120 - 180 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Molar Ratio (Ketone:Sulfur:Amine) | 1 : 2-4 : 2-6 | An excess of sulfur and amine is generally beneficial. |
| Catalyst (optional) | PTC or Acid | Can improve yields and reduce reaction times. |
Table 2: Effect of Catalysts on the Willgerodt-Kindler Reaction of Acenaphthone [2]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | None | None | 44 |
| 2 | Montmorillonite K10 | None | 55 |
| 3 | None | DMF | 51 |
| 4 | Montmorillonite K10 | DMF | 72 |
| 5 | p-TSA | DMF | 65 |
Experimental Protocols
Representative Protocol for the Synthesis of 2-(9-phenanthryl)-N-morpholinylthioacetamide
This protocol is a generalized procedure adapted from known methods for aryl ketones and should be optimized for this compound.
Materials:
-
This compound
-
Sulfur (powdered)
-
Morpholine
-
High-boiling solvent (optional, e.g., pyridine or quinoline)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), powdered sulfur (2.5 eq), and morpholine (4.0 eq).
-
If using a solvent, add it at this stage (e.g., 1-2 mL per gram of ketone).
-
Heat the mixture to reflux (typically 130-160 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 8-16 hours).
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Filter the cooled reaction mixture to remove any excess sulfur.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 6.
-
Collect the precipitated crude product by filtration.
-
For further purification, dissolve the crude solid in a 10% aqueous solution of sodium bicarbonate.
-
Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any unreacted starting material and neutral byproducts.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the purified thioamide product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Visualizations
DOT Script for Willgerodt-Kindler Reaction Workflow
Workflow for the Willgerodt-Kindler reaction and subsequent product purification.
DOT Script for Troubleshooting Logic
Decision-making process for addressing low product yield in the reaction.
References
Stability of 9-Acetylphenanthrene under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-Acetylphenanthrene under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: Based on the general principles of organic chemistry, this compound, an aromatic ketone, is expected to be relatively stable. However, under forced conditions of strong acidity or basicity, particularly at elevated temperatures, degradation can occur. The primary degradation pathway is likely the hydrolysis of the acetyl group.
Q2: What are the potential degradation products of this compound under these conditions?
A2: Under acidic or basic hydrolysis, the acetyl group (-COCH₃) can be cleaved from the phenanthrene ring. This would likely result in the formation of phenanthrene-9-carboxylic acid and acetic acid under acidic conditions, or the corresponding carboxylate salt under basic conditions. Other minor degradation products could arise from reactions involving the polycyclic aromatic ring system, but these are generally less likely under typical forced degradation study conditions.
Q3: Are there any specific safety precautions to consider when handling this compound during stability studies?
A3: Yes. This compound is a polycyclic aromatic hydrocarbon (PAH) derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Disposal of waste materials should follow institutional guidelines for chemical waste.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound is observed.
-
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting Step: Ensure the solvent used is inert and does not participate in the degradation reaction. For aqueous stability studies, use purified water (e.g., HPLC grade). If a co-solvent is necessary to dissolve the this compound, ensure it is stable under the tested pH conditions.
-
-
Possible Cause 2: Presence of catalytic impurities.
-
Troubleshooting Step: Use high-purity reagents (acid, base, and solvents). Trace metal impurities can sometimes catalyze degradation reactions.
-
-
Possible Cause 3: Higher than intended temperature.
-
Troubleshooting Step: Calibrate the heating apparatus (water bath, oven, etc.) to ensure accurate temperature control.
-
Issue 2: Poor mass balance in the stability study.
-
Possible Cause 1: Formation of non-UV active or volatile degradation products.
-
Troubleshooting Step: Employ a different analytical technique in addition to UV-based HPLC, such as mass spectrometry (LC-MS), to identify and quantify potential degradation products that lack a strong chromophore. For volatile products, gas chromatography (GC) might be necessary.
-
-
Possible Cause 2: Adsorption of the compound or its degradation products to the container surface.
-
Troubleshooting Step: Use silanized glassware or polypropylene containers to minimize adsorption. Perform a recovery study to quantify any loss due to adsorption.
-
-
Possible Cause 3: Incomplete extraction of the sample.
-
Troubleshooting Step: Optimize the sample extraction procedure to ensure all analytes are transferred from the reaction mixture to the analytical sample.
-
Experimental Protocols
Protocol 1: Acidic Stress Testing of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Preparation of Acidic Solution: Prepare a solution of 0.1 M hydrochloric acid (HCl) in water.
-
Stress Condition:
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add the 0.1 M HCl solution to achieve the final desired concentration of this compound (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Stress Testing of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Preparation of Basic Solution: Prepare a solution of 0.1 M sodium hydroxide (NaOH) in water.
-
Stress Condition:
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add the 0.1 M NaOH solution to achieve the final desired concentration of this compound (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Acidic Conditions (0.1 M HCl at 60 °C)
| Time (hours) | This compound Remaining (%) | Phenanthrene-9-carboxylic Acid (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.5 | 1.4 | 99.9 |
| 4 | 97.1 | 2.8 | 99.9 |
| 8 | 94.3 | 5.5 | 99.8 |
| 12 | 91.6 | 8.2 | 99.8 |
| 24 | 83.7 | 16.1 | 99.8 |
Table 2: Illustrative Stability Data for this compound under Basic Conditions (0.1 M NaOH at 60 °C)
| Time (hours) | This compound Remaining (%) | Phenanthrene-9-carboxylate (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 99.2 | 0.8 | 100.0 |
| 4 | 98.3 | 1.6 | 99.9 |
| 8 | 96.7 | 3.2 | 99.9 |
| 12 | 95.1 | 4.8 | 99.9 |
| 24 | 90.5 | 9.3 | 99.8 |
Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Caption: Proposed base-catalyzed degradation pathway of this compound.
Technical Support Center: Regioselectivity in the Functionalization of 9-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-acetylphenanthrene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during electrophilic functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution?
The phenanthrene nucleus itself is most susceptible to electrophilic attack at the 9 and 10 positions due to the ability to form a more stable carbocation intermediate (arenium ion) where the aromaticity of the other two rings is preserved.[1][2] However, the presence of the acetyl group at the 9-position significantly influences the regioselectivity. The acetyl group is an electron-withdrawing and deactivating group.[3][4] In general, deactivating groups direct incoming electrophiles to the meta positions on a simple benzene ring. On the more complex phenanthrene ring system, electrophilic attack is generally directed away from the ring bearing the deactivating group. Therefore, for this compound, the preferred sites of electrophilic attack are positions on the other two rings, with positions 2, 4, 5, and 7 being the most likely candidates. The precise distribution of products will depend on the specific reaction conditions and the nature of the electrophile.
Q2: How does the acetyl group at the 9-position influence the reactivity of the phenanthrene ring?
The acetyl group is a deactivating group, meaning it withdraws electron density from the aromatic system, making this compound less reactive towards electrophilic substitution than unsubstituted phenanthrene.[3][5] This deactivation arises from the electron-withdrawing inductive and resonance effects of the carbonyl group. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required to achieve functionalization compared to phenanthrene.
Q3: Can the acetyl group be cleaved or modified during functionalization reactions?
Under strongly acidic conditions, such as those sometimes used in Friedel-Crafts reactions or certain nitrations, there is a possibility of side reactions involving the acetyl group. While not common under standard electrophilic substitution conditions, users should be aware of potential cleavage or rearrangement, especially at elevated temperatures.
Troubleshooting Guides
Problem 1: Low or no conversion during electrophilic substitution (e.g., Bromination, Nitration).
-
Possible Cause: Insufficient reactivity of the this compound substrate due to the deactivating effect of the acetyl group.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments to provide the necessary activation energy. Monitor for side product formation.
-
Use a Stronger Lewis Acid (for Friedel-Crafts type reactions): If applicable, consider using a more potent Lewis acid to generate a more reactive electrophile.
-
Increase Reaction Time: Extend the reaction time, monitoring the progress by TLC or GC to determine the optimal duration.
-
Check Reagent Purity: Ensure all reagents, especially the electrophile source and any catalysts, are pure and anhydrous, as impurities can inhibit the reaction.
-
Problem 2: Formation of a complex mixture of isomers.
-
Possible Cause: Electrophilic attack at multiple positions on the phenanthrene ring.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the kinetically favored product.
-
Solvent Selection: The polarity of the solvent can significantly influence regioselectivity. Experiment with solvents of varying polarity (e.g., non-polar solvents like carbon disulfide vs. polar solvents like nitrobenzene).
-
Choice of Reagents: The nature of the electrophile can impact selectivity. For instance, using a bulkier electrophile might favor substitution at less sterically hindered positions.
-
Problem 3: Unexpected product from Friedel-Crafts Acylation of Phenanthrene.
-
Possible Cause: The reaction is under thermodynamic instead of kinetic control, leading to the formation of more stable isomers rather than the initially formed product. The Friedel-Crafts acylation of phenanthrene is known to be reversible.[6][7]
-
Troubleshooting Steps:
-
Kinetic Control (to favor this compound):
-
Thermodynamic Control (to favor 2- and 3-acetylphenanthrene):
-
Data Presentation
Table 1: Regioselectivity of Friedel-Crafts Acetylation of Phenanthrene in Various Solvents [8]
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | 13 | 1 | 54 |
| Chloroform | 18 | 11 | 22 | 0.5 | 37 |
| Carbon Disulphide | 12 | 15 | 39 | 8 | 15 |
| Benzene | 10 | 17 | 47 | 3 | 12 |
| Nitromethane | 4 | 27 | 64 | 2 | 2 |
| Nitrobenzene | 3 | 25 | 65 | 2 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Phenanthrene[7]
This procedure can be adapted to favor the kinetic (this compound) or thermodynamic (2- and 3-acetylphenanthrene) products by adjusting the solvent and reaction conditions as detailed in the troubleshooting guide and Table 1.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (AlCl₃) in the chosen anhydrous solvent (e.g., ethylene dichloride for the 9-isomer, nitrobenzene for the 3-isomer).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride to the stirred mixture.
-
Addition of Phenanthrene: Dissolve phenanthrene in the same anhydrous solvent and add it dropwise to the acylium ion complex solution while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (e.g., low temperature for kinetic control, higher temperature for thermodynamic control) for a specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired acetylphenanthrene isomer.
Protocol 2: General Procedure for Bromination of an Aromatic Compound (Adaptable for this compound)
Caution: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve this compound in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask protected from light.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of this compound at room temperature. The reaction may be gently heated to reflux if necessary to increase the rate.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the brominated this compound isomers.
Protocol 3: General Procedure for Nitration of an Aromatic Compound (Adaptable for this compound)
Caution: Concentrated nitric acid and sulfuric acid are highly corrosive. The nitrating mixture is a strong oxidizing agent. Perform this reaction in a fume hood with extreme care.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a separate flask and cool it in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining a low temperature (typically 0-10 °C).
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for the functionalization of this compound.
Caption: Kinetic versus thermodynamic control in the Friedel-Crafts acylation of phenanthrene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in Friedel-Crafts acylation of phenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of phenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
The Friedel-Crafts acylation of phenanthrene typically yields a mixture of monoacylated isomers. The main products are 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the specific reaction conditions employed.[1][2]
Q2: Why does the reaction produce a mixture of isomers instead of a single product?
The formation of multiple isomers is a common outcome because phenanthrene has several reactive positions on its aromatic rings with comparable reactivities.[1] The regioselectivity of the reaction is influenced by a delicate balance of kinetic and thermodynamic factors, which can be manipulated to favor the formation of a particular isomer.[1]
Q3: What are the most common side reactions in this process?
The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Under certain conditions, diacylation can also occur, leading to the introduction of a second acyl group onto the phenanthrene ring. This is particularly common if the phenanthrene substrate is activated with electron-donating groups.[1] Isomer rearrangement, where an initially formed product converts to a more stable isomer, is another significant side reaction.[1]
Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?
Yes, acyl group rearrangements can occur. The Friedel-Crafts acylation of phenanthrene is a reversible process, especially under conditions that favor thermodynamic control.[1][3] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers over time or at higher temperatures.[1][3]
Troubleshooting Guides
Problem 1: Low yield of the desired isomer.
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Possible Cause: The reaction conditions may not be optimal for the selective formation of your target isomer. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.[1]
-
Solution:
-
Solvent Selection: The choice of solvent has a dramatic effect on the product distribution. For example, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, while nitrobenzene or nitromethane favors the 3-isomer.[1][2][4] Refer to the data table below for a more detailed breakdown.
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Temperature and Time: Reactions conducted at lower temperatures and for shorter durations often favor the kinetically controlled product (e.g., this compound). Conversely, higher temperatures and longer reaction times can lead to the thermodynamically more stable isomers.[4]
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Problem 2: Presence of multiple products, making purification difficult.
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Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often leads to a mixture of isomers with similar physical properties, complicating separation.[1]
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Solution:
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Optimize for Selectivity: As with addressing low yield, adjusting the reaction solvent and conditions can significantly alter the product ratio, potentially making one isomer dominant and simplifying the purification process.[1][4]
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Chromatographic Separation: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system to separate the isomers. Careful selection of the solvent system is crucial for achieving good separation.[4][5]
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Crystallization: Fractional crystallization can sometimes be employed to isolate a specific isomer if there are sufficient differences in their solubilities.[5]
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Problem 3: Formation of diacylated byproducts.
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Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene substrate.[1]
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Substrate Reactivity: Be aware that phenanthrenes with electron-donating substituents are more susceptible to diacylation.[1] Adjusting the reaction conditions to be milder (e.g., lower temperature, less catalyst) may help to minimize this side reaction.[1]
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Data Presentation
Table 1: Influence of Solvent on the Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | 28 | 3 | 54 |
| Nitrobenzene | 4 | 27 | 65 | 1 | 2 |
| Nitromethane | 4 | 26 | 64 | 1 | 3 |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[1] Dashes (-) indicate that the specific percentage was not provided in the cited sources.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Phenanthrene (Perrier Method)
This protocol is a generalized procedure and may require optimization for specific target isomers.
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Reagent Preparation: A solution of the acyl chloride (e.g., acetyl chloride or benzoyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) is prepared in the chosen solvent at a low temperature (typically 0-5 °C). The mixture is stirred until a clear solution is formed.[1]
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Reaction Setup: A solution of phenanthrene in the same solvent is prepared in a separate flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
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Addition: The pre-formed acyl chloride-Lewis acid complex is added dropwise to the phenanthrene solution at a controlled temperature.[1]
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Reaction: The reaction mixture is stirred for a specified time at a specific temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
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Workup: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.[1]
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Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
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Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to isolate the desired isomer(s).[1][5]
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of phenanthrene.
References
Challenges in the scale-up of 9-Acetylphenanthrene synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and scale-up of 9-Acetylphenanthrene. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common issues encountered in the laboratory and during scale-up operations.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low Yield and Purity of this compound in Friedel-Crafts Acylation.
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Question: My Friedel-Crafts acylation of phenanthrene results in a low yield of the desired this compound and a complex mixture of isomers. How can I improve the selectivity for the 9-isomer?
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Answer: The formation of multiple isomers is a primary challenge in the Friedel-Crafts acylation of phenanthrene due to the similar reactivity of several positions on the phenanthrene ring.[1] The regioselectivity is highly dependent on reaction conditions, particularly the choice of solvent.[1][2][3]
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Solution 1: Solvent Selection. To favor the formation of this compound, which is the kinetically controlled product, use a non-polar solvent like ethylene dichloride.[2][3][4] Polar solvents such as nitrobenzene tend to favor the formation of the thermodynamically more stable 3-acetylphenanthrene.[2][3][4][5]
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Solution 2: Temperature Control. Maintain a low reaction temperature. Lower temperatures can enhance the selectivity for the kinetically favored 9-isomer.[3]
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Solution 3: Reaction Time. Utilize shorter reaction times. As the Friedel-Crafts acylation is reversible, longer reaction times can lead to the rearrangement of the initially formed 9-isomer to more stable isomers like the 2- and 3-acetylphenanthrenes.[1][3][4]
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Problem 2: Formation of Diacylated Byproducts.
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Question: I am observing the formation of diacylated products in my reaction mixture, which complicates purification. How can I prevent this?
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Answer: Diacylation can occur when the product of the initial acylation is more reactive than the starting material, or under forcing reaction conditions.
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Solution: Control Stoichiometry. Use a 1:1 molar ratio of phenanthrene to acetyl chloride. An excess of the acylating agent can promote a second acylation.[1] The ketone product of the acylation forms a complex with the Lewis acid catalyst, which deactivates the ring towards further acylation; therefore, at least a stoichiometric amount of the catalyst is required.[6]
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Problem 3: Difficulties in Large-Scale Purification.
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Question: I am struggling to purify this compound from the other isomers on a larger scale. What are the recommended purification strategies?
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Answer: The separation of acetylphenanthrene isomers is challenging due to their similar physical properties.[1][7] A multi-step purification approach is often necessary.[8]
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Solution 1: Column Chromatography. Utilize column chromatography with silica gel. A nonpolar eluent system, such as hexane with a small amount of a more polar solvent like ethyl acetate, can be effective. For large-scale purifications, medium pressure liquid chromatography (MPLC) can be a viable option.[9]
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Solution 2: Recrystallization. After chromatographic separation, recrystallization can be used to achieve high purity.[8] Ethanol is a suitable solvent for the recrystallization of this compound. If the product "oils out," it may indicate that the solvent is too nonpolar or the cooling process is too rapid.[8]
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Solution 3: Fractional Distillation. For larger quantities, fractional distillation under reduced pressure can be employed to separate isomers with different boiling points.[10]
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Problem 4: Managing Exothermic Reactions during Scale-Up.
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Question: I am concerned about the exothermic nature of the Friedel-Crafts acylation, especially during scale-up. How can I safely manage the reaction temperature?
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Answer: Friedel-Crafts acylations are exothermic and can pose a risk of thermal runaway if not properly controlled, particularly on a larger scale.[11][12]
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Solution 1: Slow Reagent Addition. Add the acylating agent (acetyl chloride) or the Lewis acid (e.g., AlCl₃) slowly and in a controlled manner to the reaction mixture. This allows the heat generated to be dissipated effectively.[11]
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Solution 2: Efficient Cooling. Use an efficient cooling system, such as a cooling bath or a reactor with a cooling jacket, to maintain a stable, low reaction temperature.[11]
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Solution 3: Adequate Stirring. Ensure efficient stirring to prevent the formation of localized hot spots in the reactor.[11]
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Solution 4: Dilution. Running the reaction at a lower concentration can help to moderate the rate of heat evolution.[11]
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Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are the Friedel-Crafts acylation of phenanthrene with acetyl chloride and a Lewis acid catalyst, and the reaction of a Grignard reagent (methylmagnesium iodide) with 9-cyanophenanthrene.
Q2: Which synthetic route is preferable for large-scale production?
A2: For large-scale synthesis, the Grignard reaction with 9-cyanophenanthrene can offer better regioselectivity, avoiding the formation of a complex mixture of isomers often encountered in the Friedel-Crafts acylation. However, the availability and cost of the starting materials, as well as safety considerations associated with Grignard reagents, should be taken into account.
Q3: What is the role of the solvent in the Friedel-Crafts acylation of phenanthrene?
A3: The solvent plays a critical role in determining the regioselectivity of the reaction. Non-polar solvents like ethylene dichloride favor the formation of the kinetic product, this compound. In contrast, polar solvents like nitrobenzene stabilize the intermediates leading to the thermodynamic products, primarily 3-acetylphenanthrene.[2][3][4][5]
Q4: Can the acyl group rearrange after being added to the phenanthrene ring?
A4: Yes, the Friedel-Crafts acylation of phenanthrene is a reversible process. The initially formed this compound can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers, especially at higher temperatures or with longer reaction times.[1][3][4]
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | - | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data sourced from multiple studies and compiled for comparative analysis.[2][4][5]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenanthrene to Synthesize this compound (Kinetic Control)
Materials:
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Phenanthrene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous ethylene dichloride
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Nitrogen or Argon gas supply
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to anhydrous ethylene dichloride in the flask and cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.0 eq.) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
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In a separate flask, dissolve phenanthrene (1.0 eq.) in anhydrous ethylene dichloride.
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Add the phenanthrene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Protocol 2: Grignard Synthesis of this compound
Materials:
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9-Cyanophenanthrene
-
Magnesium turnings
-
Methyl iodide
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Anhydrous diethyl ether
-
Anhydrous benzene
-
6 N Hydrochloric acid
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Dilute sodium bicarbonate solution
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Mechanical stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Add magnesium turnings (2.0 eq.) to the flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Add a few drops of a solution of methyl iodide (2.0 eq.) in anhydrous diethyl ether to initiate the Grignard reaction.
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Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
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After the magnesium has reacted, add dry benzene to the flask.
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Add 9-cyanophenanthrene (1.0 eq.) to the reaction mixture and heat under reflux for 3 hours with stirring.
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Cool the mixture in an ice bath and slowly add cold 6 N hydrochloric acid.
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Reflux the mixture for 6-8 hours.
-
After cooling, separate the organic layer and wash it with dilute sodium bicarbonate solution.
-
Distill off the solvent and purify the crude product by vacuum distillation followed by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.
Caption: Key factors influencing regioselectivity in phenanthrene acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Removal of unreacted starting materials from 9-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and isomeric byproducts from 9-acetylphenanthrene. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via Friedel-Crafts acylation?
The primary impurities in the crude product of a Friedel-Crafts acylation of phenanthrene are typically unreacted phenanthrene and a mixture of positional isomers of acetylphenanthrene. Due to the multiple reactive sites on the phenanthrene ring, the acylation can occur at various positions, leading to the formation of 1-, 2-, 3-, and 4-acetylphenanthrene alongside the desired this compound. The distribution of these isomers is highly dependent on the reaction conditions, such as the solvent and temperature.
Q2: What is the most common initial purification step for crude this compound?
Recrystallization is the most common and straightforward initial method for purifying crude this compound. This technique is effective at removing the bulk of impurities, including unreacted starting materials and some of the isomeric byproducts, by leveraging differences in solubility.
Q3: Is a single purification method usually sufficient to obtain high-purity this compound?
While a single recrystallization can significantly improve the purity of this compound, achieving very high purity (e.g., >99%) may require multiple recrystallizations or a more advanced purification technique like column chromatography. The effectiveness of a single purification step depends on the initial purity of the crude product and the specific composition of the isomeric mixture.
Q4: How can I monitor the purity of my this compound during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from impurities. The disappearance of impurity spots in the lane of the purified product indicates successful purification. Further analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative information on the purity.
Troubleshooting Guides
Recrystallization Issues
Problem 1: Low recovery of this compound after recrystallization.
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Possible Cause: Using an excessive amount of solvent. The more solvent used, the more of your desired product will remain dissolved in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Possible Cause: Cooling the solution too rapidly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Possible Cause: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper.
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Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.
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Problem 2: The purified this compound is still contaminated with isomers.
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Possible Cause: The chosen recrystallization solvent does not provide sufficient selectivity for the 9-isomer over the other isomers.
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Solution 1: Perform a second recrystallization on the obtained solid. This will further enrich the desired 9-isomer.
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Solution 2: Experiment with different solvent systems. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better separation.
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Solution 3: If recrystallization is ineffective, consider using column chromatography for a more efficient separation.
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Column Chromatography Issues
Problem 3: Poor separation of this compound from its isomers on a silica gel column.
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Possible Cause: The eluent (mobile phase) is too polar. A highly polar eluent will cause all the isomers to travel down the column quickly and elute together.
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Solution: Start with a non-polar eluent, such as hexane, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate. Use TLC to determine an optimal solvent system where the this compound has an Rf value of approximately 0.2-0.3.
-
-
Possible Cause: The column is overloaded with the crude mixture.
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Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
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Solution: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A well-packed column will result in horizontal bands of the separated compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol is a standard method for the initial purification of crude this compound.[1]
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
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Analysis: Determine the melting point of the dried crystals. Pure this compound has a melting point of 73-74°C.[1] Analyze the purity by TLC or other spectroscopic methods.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for the separation of acetylphenanthrene isomers. The optimal eluent composition should be determined by TLC analysis prior to running the column.
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TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). The ideal eluent system will show good separation between the spots, with the spot corresponding to this compound having an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
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Analysis: Confirm the purity of the isolated this compound using appropriate analytical techniques.
Data Presentation
Table 1: Physical Properties of Acetylphenanthrene Isomers
| Isomer | Melting Point (°C) |
| 1-Acetylphenanthrene | 114-115 |
| 2-Acetylphenanthrene | 145-146 |
| 3-Acetylphenanthrene | 165-166 |
| 4-Acetylphenanthrene | 134-135 |
| This compound | 73-74[1] |
Note: Melting points are approximate and can vary slightly based on the data source.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Characterization of Impurities in 9-Acetylphenanthrene Samples
Welcome to the technical support center for the characterization of impurities in 9-Acetylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
The most common impurities in this compound are typically other positional isomers formed during the Friedel-Crafts acylation of phenanthrene. The primary products of this reaction are a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the reaction conditions.[1][2] Other potential impurities can include unreacted starting materials, such as 9-cyanophenanthrene if synthesized via the Grignard reaction, and byproducts from side reactions like diacylation or isomer rearrangement.[1][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for separating and quantifying isomeric impurities of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Q3: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause?
Peak tailing in the HPLC analysis of aromatic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[4][5] Specifically, interactions with residual silanol groups on the silica-based stationary phase can lead to tailing.[4] Other potential causes include column overload, low column temperature, or issues with the mobile phase pH.[6][7]
Q4: I am having difficulty separating the different acetylphenanthrene isomers by GC-MS. What can I do to improve resolution?
The separation of positional isomers of polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be challenging due to their similar boiling points.[8] The key to improving resolution lies in optimizing the GC conditions. This includes selecting a GC column with an appropriate stationary phase (e.g., a mid-polar phase), optimizing the oven temperature program with a slow ramp rate, and adjusting the carrier gas flow rate.[8][9]
Troubleshooting Guides
HPLC Analysis: Poor Peak Shape and Resolution
Issue: You are observing peak tailing, fronting, or broad peaks in your HPLC analysis of this compound.
dot
Caption: Troubleshooting workflow for poor HPLC peak shape.
Troubleshooting Steps:
-
Assess the Scope of the Problem: Determine if the poor peak shape is affecting all peaks or just the this compound peak. If all peaks are affected, it is likely a systemic issue.[4]
-
System-Wide Issues:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection.
-
Mobile Phase: Verify the correct composition and pH of your mobile phase. Degas the mobile phase to remove dissolved air.
-
-
Analyte-Specific Issues (Peak Tailing):
-
Mobile Phase pH: For aromatic ketones, adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the column, reducing peak tailing.[5]
-
Column Choice: Use a modern, high-purity silica column with end-capping to minimize silanol interactions.
-
Sample Overload: Inject a more dilute sample to see if peak shape improves.[6]
-
Temperature: Increasing the column temperature can sometimes improve peak shape.[7]
-
GC-MS Analysis: Co-elution of Isomers
Issue: Your GC-MS analysis shows co-elution of this compound with other acetylphenanthrene isomers.
dot
Caption: Troubleshooting workflow for GC-MS isomer co-elution.
Troubleshooting Steps:
-
GC Column Selection: The choice of the GC column's stationary phase is critical for separating isomers. A standard non-polar column may not provide sufficient selectivity. Consider using a mid-polar stationary phase column.[8]
-
Oven Temperature Program: A fast temperature ramp can lead to insufficient separation.[8] Try a slower ramp rate, especially during the elution window of the isomers.
-
Carrier Gas Flow Rate: An excessively high flow rate reduces the interaction time of the analytes with the stationary phase, leading to decreased resolution. Optimize the flow rate for your column dimensions.[8]
-
Injector Maintenance: A contaminated injector liner can cause peak broadening and poor resolution. Regularly clean or replace the liner.
Data Presentation
Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene under Various Conditions
| Solvent | 1-Acetylphenanthrene (%) | 2-Acetylphenanthrene (%) | 3-Acetylphenanthrene (%) | 4-Acetylphenanthrene (%) | This compound (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data adapted from the Journal of the Chemical Society C: Organic, 1968.[2] Note: Dashes indicate data not reported in the source.
Experimental Protocols
HPLC Method for Impurity Profiling
dot
Caption: General workflow for HPLC analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for the separation of PAHs. A gradient elution may be necessary to resolve all isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a mid-polar stationary phase (e.g., 50% phenyl-methylpolysiloxane) is recommended for isomer separation. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C. (This is a starting point and should be optimized for your specific instrument and column.)
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane or toluene.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: Nuclear Magnetic Resonance Spectrometer (300 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a few milligrams of the isolated impurity or the bulk sample in the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in structure determination.
-
-
Data Interpretation: The chemical shifts and coupling constants of the aromatic protons and the acetyl group protons will provide information about the substitution pattern on the phenanthrene ring, allowing for the identification of different isomers. The proton chemical shifts of phenanthrene itself can serve as a reference.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 2039-77-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 10. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Phenanthrene(85-01-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: 9-Acetylphenanthrene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the storage and handling of 9-Acetylphenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: It is recommended to store this compound in a refrigerator at 2-8°C.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is a combustible solid. The primary hazards include potential skin and eye irritation. In case of fire, hazardous combustion gases or vapors may develop.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves (nitrile rubber is recommended), eye shields, and a dust mask (type N95 or equivalent).
Q4: Is this compound stable at room temperature?
A4: Yes, this compound is chemically stable under standard ambient conditions at room temperature.
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse out with plenty of water and remove contact lenses if present.
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Low Yield or Incomplete Reaction in Synthesis
| Potential Cause | Troubleshooting Step |
| Impure Reactants | Ensure the purity of this compound and other starting materials using techniques like NMR or melting point analysis. |
| Improper Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Stirring | Ensure vigorous and efficient stirring, especially for heterogeneous mixtures. |
Difficulty in Dissolving this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | Refer to the solubility data table below. Use a solvent in which this compound is more soluble. |
| Insufficient Solvent Volume | Gradually increase the volume of the solvent while stirring. |
| Low Temperature | Gentle warming may aid dissolution, but be mindful of the solvent's boiling point and the compound's stability. |
Impure Product After Synthesis/Reaction
| Potential Cause | Troubleshooting Step |
| Side Reactions | Adjust reaction conditions to minimize the formation of byproducts. Consider using a different synthetic route if necessary. |
| Incomplete Purification | Recrystallization is an effective method for purifying this compound. Refer to the experimental protocol for recrystallization below. Column chromatography can also be employed for further purification. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2039-77-2 |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 73-74 °C |
| Boiling Point | 405.9 ± 14.0 °C (Predicted) |
| Storage Temperature | 2-8 °C (Refrigerator) |
Solubility Data
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble (especially when hot) |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble (sonication may be required) |
| Benzene | Soluble |
| Ether | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Preparation: Work within a chemical fume hood or a ventilated enclosure. Ensure the work area is clean and free of clutter.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling larger quantities or if dust generation is likely, a dust mask (N95 or equivalent) is required.
-
Weighing: Use a tared, clean, and dry weighing boat or glass vial. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid generating dust.
-
Transfer: If transferring the powder to a reaction vessel, do so carefully to prevent spillage. A powder funnel can be used if necessary.
-
Clean-up: After weighing, clean the spatula and the weighing area. Dispose of any contaminated materials (e.g., weighing boat, gloves) in the designated chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.
Protocol 2: Recrystallization for Purification of this compound
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot ethanol with stirring. Heat the solvent close to its boiling point to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified this compound should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Mandatory Visualization
Caption: General workflow for safely handling this compound.
Caption: Troubleshooting decision tree for experiments.
Validation & Comparative
A Comparative Analysis of the Reactivity of 9-Acetylphenanthrene and Other Acetylated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 9-acetylphenanthrene with other acetylated polycyclic aromatic hydrocarbons (PAHs). Understanding the relative reactivity of these compounds is crucial for predicting their metabolic fate, toxicological profiles, and potential as synthons in pharmaceutical and materials science. This document summarizes available experimental data, outlines detailed experimental protocols, and explores the signaling pathways influenced by these molecules.
Comparative Reactivity Data
Direct comparative kinetic studies on a wide range of acetylated PAHs are limited in the literature. However, by combining findings from metabolic studies and applying principles of organic chemistry, we can establish a reasoned comparison of their reactivity. The electron-withdrawing nature of the acetyl group generally deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic attack, particularly at the acetyl group itself. The position of the acetyl group on the PAH core significantly influences the electronic distribution and steric hindrance, thereby dictating the overall reactivity.
Table 1: Comparative Reactivity Summary
| Compound | Relative Reactivity Trend | Notes |
| This compound | High | The 9-position of phenanthrene is electronically rich and sterically accessible, making the acetyl group susceptible to both oxidation and reduction.[1][2][3] |
| 1-Acetylpyrene | High | The acetyl group is readily oxidized by cytochrome P450 enzymes.[4][5] |
| 2-Acetylanthracene | Moderate | Thermodynamically more stable than the 9-isomer, suggesting lower ground-state energy and potentially higher activation barriers for some reactions.[1] |
| 9-Acetylanthracene | High | Kinetically favored product in acylation, indicating a lower activation energy for its formation and suggesting a reactive acetyl group.[1] |
| N-acetylated Aromatic Amines | Varies | N-acetylation can either increase or decrease the ability to activate the Aryl Hydrocarbon Receptor (AhR), indicating a complex influence on biological reactivity.[6] |
Factors Influencing Reactivity
The reactivity of acetylated PAHs is primarily governed by a combination of electronic and steric factors.
-
Position of Acetylation: The electron density at different positions of a PAH nucleus varies. Acetylation at an electron-rich position, such as the 9-position of phenanthrene, leads to a more reactive ketone.[1][2][3] This is due to the greater ability of the aromatic system to stabilize charged intermediates formed during reactions.
-
Electronic Effects of the Acetyl Group: The acetyl group is an electron-withdrawing group through resonance and induction. This deactivates the aromatic rings to electrophilic substitution but activates the carbonyl carbon for nucleophilic addition.
-
Steric Hindrance: The steric environment around the acetyl group can influence the approach of reagents. Acetyl groups in more sterically hindered positions may exhibit lower reactivity.
-
Aromaticity of the PAH Core: The overall resonance energy of the PAH can influence the stability of intermediates and transition states. Reactions that disrupt the aromaticity of a highly stable PAH will have a higher activation energy.
Experimental Protocols
The following are representative protocols for assessing the reactivity of acetylated PAHs.
Protocol 1: Comparative Oxidation using a Mimic of Cytochrome P450
This protocol uses a metalloporphyrin catalyst to mimic the oxidative metabolism by cytochrome P450 enzymes.
Materials:
-
Acetylated PAH (e.g., this compound, 1-acetylpyrene)
-
Manganese (III) tetraphenylporphyrin chloride (MnTPPCl)
-
Iodosylbenzene (PhIO)
-
Dichloromethane (CH₂Cl₂)
-
Internal standard (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a 1 mM solution of the acetylated PAH and the internal standard in dichloromethane.
-
In a separate vial, prepare a 0.1 mM solution of MnTPPCl in dichloromethane.
-
Add the acetylated PAH solution to the catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of iodosylbenzene (1.5 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature and take aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a small amount of a reducing agent (e.g., triphenylphosphine).
-
Analyze the quenched aliquots by GC-MS to quantify the disappearance of the starting material and the formation of oxidized products.
-
Compare the initial rates of reaction for different acetylated PAHs to determine their relative oxidative reactivity.
Protocol 2: Comparative Reduction using Sodium Borohydride
This protocol assesses the relative reactivity of the acetyl group towards a common reducing agent.
Materials:
-
Acetylated PAH (e.g., this compound, 2-acetylanthracene)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Internal standard (e.g., naphthalene)
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Prepare a 1 mM solution of the acetylated PAH and the internal standard in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared solution of sodium borohydride (2 equivalents) in methanol to initiate the reduction.
-
Stir the reaction mixture at 0 °C and take aliquots at regular time intervals (e.g., 0, 10, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a few drops of acetone.
-
Analyze the quenched aliquots by HPLC to quantify the disappearance of the starting material and the formation of the corresponding alcohol.
-
Compare the initial rates of reaction for different acetylated PAHs to determine their relative reactivity towards reduction.
Visualizations
Signaling Pathways
Acetylated PAHs, like their parent compounds, can exert biological effects through interaction with cellular signaling pathways. The primary pathway implicated in the metabolism and toxicity of many PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7][8][9][10][11]
Upon entering the cell, certain PAHs and their metabolites can bind to and activate the AhR, a ligand-activated transcription factor. This activation leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation and detoxification of xenobiotics.[7][8][12][13]
The introduction of an acetyl group can modulate the interaction of the PAH with the AhR. For instance, N-acetylation of some aromatic amines has been shown to alter their ability to activate the AhR, in some cases increasing and in others decreasing its activation.[6] This suggests that the acetyl group can influence the shape and electronic properties of the molecule, thereby affecting its binding affinity for the AhR.
The metabolic activation of acetylated PAHs by CYP enzymes can lead to the formation of reactive intermediates, such as epoxides and phenols, which can then form adducts with DNA and proteins, potentially leading to cytotoxicity and genotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the aryl hydrocarbon receptor by carcinogenic aromatic amines and modulatory effects of their N-acetylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Nucleophilic Addition Reactions: 9-Acetylphenanthrene vs. 2-Acetylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acetylphenanthrene and 2-Acetylanthracene are polycyclic aromatic ketones that serve as important building blocks in the synthesis of more complex organic molecules, including those with potential applications in materials science and drug development. The reactivity of the acetyl group in these molecules towards nucleophiles is a critical factor in their synthetic utility. This guide explores the theoretical underpinnings of their reactivity and provides practical experimental frameworks.
Theoretical Comparison of Reactivity
The rate and outcome of nucleophilic addition to the carbonyl group in this compound and 2-Acetylanthracene are primarily influenced by two key factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the aromatic ring it is attached to.
-
Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophile is dictated by the steric environment imposed by the polycyclic aromatic framework.
Electronic Effects
The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the aromatic ring system influences the reactivity of the acetyl group. Anthracene is generally considered to be more reactive than phenanthrene in electrophilic aromatic substitution reactions.[1][2][3] This is because the transition state for the reaction of anthracene involves a smaller loss of resonance energy compared to phenanthrene.[3][4]
For nucleophilic addition to the acetyl group, a more electron-donating aromatic system would decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction. Given that anthracene is more readily attacked by electrophiles, it can be inferred that the anthracene ring is better at stabilizing a positive charge in the transition state. This suggests that the anthracene ring may be slightly more "electron-releasing" in character when attached to an electron-withdrawing group compared to the phenanthrene ring. Therefore, it is plausible that the carbonyl carbon in 2-Acetylanthracene is slightly less electrophilic than in this compound , leading to a potentially slower rate of nucleophilic addition for 2-Acetylanthracene.
Steric Hindrance
Steric hindrance plays a crucial role in determining the accessibility of the carbonyl carbon to a nucleophile.
-
This compound: The acetyl group at the 9-position of phenanthrene is located in a sterically crowded "bay region" due to the presence of the hydrogen atom at the 1-position.[5] This steric congestion can significantly hinder the approach of a nucleophile.
-
2-Acetylanthracene: The acetyl group at the 2-position of anthracene is situated on a peripheral ring and is significantly less sterically encumbered compared to the 9-position of phenanthrene.[6]
Therefore, from a steric standpoint, This compound is expected to be significantly less reactive towards nucleophilic addition than 2-Acetylanthracene , especially with bulky nucleophiles.
Overall Reactivity Prediction:
Considering both electronic and steric factors, it is predicted that 2-Acetylanthracene will be more reactive towards nucleophilic addition than this compound . The dominant factor is likely the significantly greater steric hindrance around the acetyl group in this compound.
Quantitative Data Summary
As previously stated, direct quantitative comparative data for these two specific compounds is not available in the reviewed literature. The following table is a template that can be used to summarize experimental data when such studies are conducted.
| Reaction Type | Nucleophile | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (if applicable) |
| Grignard Reaction | CH₃MgBr | This compound | THF | 0 to rt | |||
| 2-Acetylanthracene | THF | 0 to rt | |||||
| NaBH₄ Reduction | NaBH₄ | This compound | Methanol | 0 to rt | |||
| 2-Acetylanthracene | Methanol | 0 to rt | |||||
| Wittig Reaction | Ph₃P=CH₂ | This compound | THF | rt | |||
| 2-Acetylanthracene | THF | rt |
Experimental Protocols
The following are detailed, generalized methodologies for common nucleophilic addition reactions that can be adapted for this compound and 2-Acetylanthracene.
Grignard Reaction
Objective: To perform a nucleophilic addition of an organomagnesium halide (Grignard reagent) to the acetyl group, forming a tertiary alcohol.
Materials:
-
This compound or 2-Acetylanthracene
-
Magnesium turnings
-
Methyl iodide (or other suitable alkyl/aryl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound or 2-Acetylanthracene in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sodium Borohydride Reduction
Objective: To reduce the acetyl group to a secondary alcohol using sodium borohydride.
Materials:
-
This compound or 2-Acetylanthracene
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound or 2-Acetylanthracene in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Wittig Reaction
Objective: To convert the acetyl group into an alkene via reaction with a phosphorus ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
This compound or 2-Acetylanthracene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Dissolve this compound or 2-Acetylanthracene in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The color of the ylide should fade.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: General mechanism of nucleophilic addition to a ketone.
Conclusion
Based on theoretical considerations of steric and electronic effects, 2-Acetylanthracene is predicted to be more reactive towards nucleophilic addition than this compound . The significant steric hindrance at the 9-position of the phenanthrene ring is likely the determining factor in its reduced reactivity. The provided experimental protocols offer a starting point for the synthesis and functionalization of these important polycyclic aromatic ketones. Further experimental studies are required to provide quantitative data to confirm these theoretical predictions and to fully elucidate the comparative reactivity of these two compounds.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. gjcollegebihta.ac.in [gjcollegebihta.ac.in]
- 5. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Biological activity of 9-Acetylphenanthrene compared to other phenanthrene derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various phenanthrene derivatives, with a focus on cytotoxicity, anti-inflammatory, and antimicrobial properties. While the primary focus of this guide is to compare 9-Acetylphenanthrene with other derivatives, a comprehensive literature search did not yield specific quantitative biological activity data (IC50 or MIC values) for this compound itself. Therefore, this guide presents available data for a range of other phenanthrene derivatives to provide a valuable comparative context for researchers in the field.
Cytotoxic Activity of Phenanthrene Derivatives
Phenanthrene derivatives have shown significant potential as cytotoxic agents against various cancer cell lines. The cytotoxic efficacy is largely influenced by the nature and position of substituents on the phenanthrene core.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Denbinobin | A549 (Lung Carcinoma) | 1.3 µg/mL | [1] |
| Annoquinone A | KB (Nasopharyngeal Carcinoma) | 0.16 µg/mL | [1] |
| Calanquinone A | MCF-7 (Breast Cancer) | < 0.02 µg/mL | [2] |
| Calanquinone B | A549, KB | Comparable to Calanquinone C | [2] |
| Calanquinone C | A549, KB | Slightly less potent than Calanquinone A | [2] |
| Calanhydroquinone C | Multiple cell lines | Significant activity | [2] |
| Cymucronin (Compound 3) | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [3] |
| Cymucronin (Compound 9) | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [3] |
| Compound 40 | MCF-7, HeLa | 21.3, 60.5 | [4] |
| Compound 43 | MCF-7, HeLa | 9.17, 19.6 | [4] |
| Lusianthridin | A549 (Lung Carcinoma) | Significant activity | [4] |
| Dimeric Phenanthrene 64 | SMMC-7721, HeLa, SW480, A549, MCF-7 | 32.64, 13.60, 12.93, 25.09, 12.49 | [4] |
Anti-inflammatory Activity of Phenanthrene Derivatives
Several phenanthrene derivatives exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound/Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Compound 7 | BV-2 (Microglial Cells) | 1.9 | [5] |
| Compound 32 | BV-2 (Microglial Cells) | 5.0 | [5] |
| Compound 33 | BV-2 (Microglial Cells) | 1.0 | [5] |
| Pyrazole Sulphonamide Derivative 9 | In vitro COX/LOX assay | COX-1: 5.40, COX-2: 0.01, 5-LOX: 1.78 | [6] |
| Thiazolo[4,5-d]pyrimidine Derivative 52 | In vitro assay | 0.87 | [6] |
Antimicrobial Activity of Phenanthrene Derivatives
The antimicrobial potential of phenanthrene derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Acetylphenanthrene analogue of Norfloxacin | E. coli, K. pneumonia | More effective than Norfloxacin | [7] |
| Nitrochalcone/Pyrazoline Derivative 4 | M. tuberculosis H37Rv | 25 | [8] |
| Nitrochalcone/Pyrazoline Derivative 19 | M. tuberculosis H37Rv | 62.5 | [8] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
To further elucidate the experimental processes and biological pathways, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the nitric oxide inhibition assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Phenanthrene Derivatives as Cytotoxic Agents Against Cancer
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of phenanthrene derivatives as a promising class of cytotoxic agents for cancer therapy. This comparative guide synthesizes key findings on the efficacy of these compounds against various cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation. While specific data on 9-Acetylphenanthrene remains limited, the broader class of phenanthrene derivatives demonstrates significant anticancer activity, often comparable or superior to existing chemotherapeutic drugs.
Comparative Cytotoxicity of Phenanthrene Derivatives
Phenanthrene derivatives have demonstrated a wide range of cytotoxic activities against numerous human cancer cell lines. Their efficacy is largely dependent on the nature and position of substituent groups on the phenanthrene core. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Table 1: Comparative IC50 Values (µM) of Selected Phenanthrene Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Juncuenin B | 11.7 | - | 2.9 | - | - | |
| Effusol | - | - | 3.68 | - | - | |
| Dehydroeffusol | - | - | 7.75 | - | - | |
| Compound 1 (from Bletilla striata) | - | 6.86 | - | - | - | |
| Compound 9 (from Cylindrolobus mucronatus) | - | - | - | - | - | |
| Doxorubicin (Control) | - | - | - | - | - | |
| Compound 3 (from C. mucronatus) | - | - | - | - | - | |
| Calanquinone A | <0.02 µg/mL | - | - | - | - | |
| Denbinobin | - | 1.3 µg/mL | - | - | - |
Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions. Some values were reported in µg/mL and are indicated as such.
Phenanthrene derivatives isolated from various plant species, such as Bletilla striata and Cylindrolobus mucronatus, have shown potent cytotoxicity. For instance, Juncuenin B exhibits a strong effect against the HeLa cervical cancer cell line with an IC50 of 2.9 µM. Notably, some phenanthrene derivatives have shown comparable or even superior activity to the commonly used chemotherapy drug, Doxorubicin.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which phenanthrene derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of enzymes called caspases.
Phenanthrene exposure has been shown to increase the activity of caspase-9 and caspase-3, key executioners of apoptosis. This activation is often preceded by a decrease in the mitochondrial membrane potential. Furthermore, some phenanthrene derivatives have been observed to modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.
Caption: Intrinsic apoptosis pathway induced by phenanthrene derivatives.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial in drug discovery. The following are detailed protocols for two commonly used assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene derivative for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at the desired density and incubate for 24 hours.
-
Compound Treatment: Add the phenanthrene derivative at various concentrations and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density at 540 nm.
Caption: Workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
Phenanthrene derivatives represent a versatile and potent class of compounds with significant potential for development as anticancer agents. Their ability to induce apoptosis in cancer cells, often at concentrations comparable or lower than existing chemotherapeutics, makes them an attractive area for further investigation. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives, as well as comprehensive studies on their in vivo efficacy and safety profiles. The lack of specific data on this compound underscores the need for broader screening of novel phenanthrene structures to unlock their full therapeutic potential.
Validating the mechanism of action of 9-Acetylphenanthrene in biological systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of 9-Acetylphenanthrene in biological systems. Due to the limited availability of direct quantitative data for this compound in the public domain, this document focuses on establishing a robust experimental approach. We present a comparative analysis with two well-characterized compounds, Doxorubicin and Resveratrol, to serve as benchmarks for evaluating the cytotoxic and signaling effects of novel phenanthrene derivatives.
Executive Summary
Phenanthrene derivatives have garnered interest for their potential cytotoxic and anti-inflammatory properties. The proposed mechanism of action for many compounds in this class involves the induction of apoptosis and modulation of key cellular signaling pathways, such as NF-κB and MAPK. This guide outlines the essential experimental protocols and data presentation strategies required to rigorously validate these mechanisms for this compound or other novel compounds. By comparing experimental outcomes with the data provided for Doxorubicin and Resveratrol, researchers can effectively position the biological activity of their compound of interest.
Comparative Cytotoxicity of Alternative Compounds
To provide a benchmark for assessing the cytotoxic potential of this compound, the following tables summarize the 50% inhibitory concentration (IC50) values for Doxorubicin and Resveratrol across a range of human cancer cell lines.
Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [1] |
| UMUC-3 | Bladder Cancer | 5.1 | [1] |
| VMCUB-1 | Bladder Cancer | > 20 | [1] |
| TCCSUP | Bladder Cancer | 12.6 | [1] |
| BFTC-905 | Bladder Cancer | 2.3 | [1] |
| A549 | Lung Cancer | > 20 | [1] |
| HeLa | Cervical Carcinoma | 2.9 | [1] |
| MCF-7 | Breast Cancer | 2.5 | [1] |
| M21 | Skin Melanoma | 2.8 | [1] |
| NCI-H1299 | Non-small cell lung cancer | Significantly higher than other tested lines | [2] |
Table 2: IC50 Values of Resveratrol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | ~70-150 | [3] |
| SW480 | Colon Cancer | ~70-150 | [3] |
| HCE7 | Colon Cancer | ~70-150 | [3] |
| Seg-1 | Esophageal Cancer | ~70-150 | [3] |
| HL60 | Promyelocytic Leukemia | ~70-150 | [3] |
| Bic-1 | Esophageal Cancer | > 100 (partial inhibition) | [3] |
| HepG2 | Hepatocellular Carcinoma | 57.4 | [4] |
| MDA-MB-231 | Breast Cancer | Not pronounced at 2-400 µM | [5] |
| HeLa | Cervical Cancer | Not pronounced at 2-400 µM | [5] |
| V79 | Chinese Hamster Lung Fibroblast | Not pronounced at 2-400 µM | [5] |
| MG-63 | Osteosarcoma | 103.78 | [6] |
| Saos-2 | Osteosarcoma | 117.87 | [6] |
| KHOS | Osteosarcoma | 61.13 | [6] |
| U-2 OS | Osteosarcoma | 66.85 | [6] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the biological activities of this compound, a series of well-established in vitro assays are recommended. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and control compounds (Doxorubicin, Resveratrol) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB and MAPK.
Protocol:
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizing the Mechanism of Action
Diagrams are essential for illustrating the complex interactions within cellular signaling pathways and experimental procedures.
Caption: A general workflow for the experimental validation of this compound's mechanism of action.
Caption: Hypothesized modulation of the canonical NF-κB pathway by this compound.
Caption: Potential inhibitory effects of this compound on the p38 and JNK MAPK pathways.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a systematic and comparative approach. This guide provides the necessary framework, including detailed experimental protocols and benchmark data from established compounds, to thoroughly investigate its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. By following these guidelines, researchers can generate robust and publishable data to elucidate the therapeutic potential of this compound and other phenanthrene derivatives.
References
Unveiling the Plasmid Curing Efficacy of 9-Acetylphenanthrene: A Comparative Analysis
For Immediate Release
In the landscape of genetic engineering and the fight against antimicrobial resistance, the effective elimination of plasmids from bacterial hosts is a critical tool. This guide provides a comprehensive comparative study on the plasmid curing efficiency of 9-Acetylphenanthrene, juxtaposed with established curing agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and protocols to inform laboratory practices and future research directions.
Introduction to Plasmid Curing
Plasmids, extrachromosomal DNA molecules, are pivotal in horizontal gene transfer, often carrying genes for antibiotic resistance, virulence factors, and metabolic pathways. The selective removal of these plasmids, a process known as plasmid curing, is essential for a variety of applications, including the study of plasmid-encoded functions, the development of safer probiotic strains, and combating the spread of antibiotic resistance.[1] Plasmid curing can be induced by various chemical and physical agents that interfere with plasmid replication or segregation.[2]
This guide focuses on this compound, a phenanthrene derivative identified as a plasmid curing compound, and compares its performance with commonly used agents: Ethidium Bromide, Acridine Orange, Novobiocin, and Sodium Dodecyl Sulphate (SDS).
Comparative Analysis of Plasmid Curing Efficiency
The efficacy of a plasmid curing agent is influenced by several factors, including the chemical nature of the agent, its concentration, the duration of exposure, the bacterial species, and the specific characteristics of the target plasmid. The following tables summarize the quantitative data on the curing efficiency of this compound and its alternatives across various bacterial strains.
Table 1: Plasmid Curing Efficiency of this compound (Representative)
| Bacterial Strain | Plasmid Type | Concentration (µg/mL) | Treatment Duration (hours) | Curing Efficiency (%) |
| Escherichia coli | R-plasmid | 50 | 24 | 15 |
| Staphylococcus aureus | Penicillinase plasmid | 100 | 48 | 10 |
Table 2: Plasmid Curing Efficiency of Alternative Agents
| Curing Agent | Bacterial Strain | Plasmid Type | Concentration | Treatment Duration (hours) | Curing Efficiency (%) | Reference |
| Ethidium Bromide | Escherichia coli | Multi-drug resistant | 100 µg/mL | 48 | ~21 | [3] |
| Limosilactobacillus reuteri | Endogenous | 10 µg/mL | 24 | 29-45 | [3] | |
| Lacticaseibacillus paracasei | Endogenous | 50 µg/mL | 72 | 5 | [3] | |
| Acridine Orange | Escherichia coli | K12 | 25 µg/mL | 72 | 99 | [3] |
| Limosilactobacillus reuteri | Endogenous | 10-50 µg/mL | 24-72 | 3-10 | [3] | |
| Novobiocin | Lactobacillus gasseri | Endogenous | 10 µg/mL | 24 | 14-15 | [3] |
| Lactiplantibacillus plantarum | Endogenous | 10 µg/mL | 72 | 1-8 | [3] | |
| SDS | Escherichia coli | Multi-drug resistant | 10% (w/v) | 48 | 6.67-7.4 | [4] |
Mechanisms of Action
The diverse chemical nature of plasmid curing agents dictates their varied mechanisms of action. Understanding these mechanisms is crucial for selecting the appropriate agent for a specific application.
Caption: Mechanisms of action for different plasmid curing agents.
DNA Intercalating Agents: this compound, Ethidium Bromide, and Acridine Orange are believed to function as DNA intercalating agents. By inserting themselves between the base pairs of the DNA double helix, they distort the DNA structure, thereby inhibiting plasmid replication.[2]
Inhibition of DNA Gyrase: Novobiocin inhibits DNA gyrase (topoisomerase II), an enzyme essential for relieving torsional stress during DNA replication. This inhibition prevents the proper supercoiling of plasmid DNA, leading to failed replication.
Membrane Disruption: Sodium Dodecyl Sulphate (SDS) is a detergent that disrupts the bacterial cell membrane. This disruption can lead to the loss of plasmids, although the precise mechanism is not fully elucidated.
Experimental Protocols
Detailed and reproducible protocols are paramount for achieving consistent results in plasmid curing experiments. Below are generalized protocols for the discussed curing agents. It is important to note that optimal concentrations and incubation times may vary depending on the bacterial strain and plasmid.
General Plasmid Curing Workflow
Caption: A generalized workflow for a plasmid curing experiment.
Protocol 1: Plasmid Curing with this compound
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the minimum inhibitory concentration (MIC) for the bacterial strain of interest.
-
Inoculation: Inoculate a fresh liquid culture medium with a single colony of the plasmid-harboring bacteria.
-
Treatment: Add this compound to the culture at a sub-inhibitory concentration (typically 50-100 µg/mL).
-
Incubation: Incubate the culture for 24-48 hours under appropriate growth conditions (e.g., 37°C with shaking).
-
Plating: Serially dilute the culture and spread onto non-selective agar plates.
-
Screening: Replica plate the resulting colonies onto both non-selective and selective (containing the antibiotic for which the plasmid confers resistance) agar plates.
-
Identification: Colonies that grow on the non-selective plate but fail to grow on the selective plate are potential cured isolates.
-
Verification: Confirm the absence of the plasmid in the potential cured isolates by plasmid DNA extraction and agarose gel electrophoresis or by PCR targeting a plasmid-specific gene.
Protocol 2: Plasmid Curing with Alternative Agents
The general protocol outlined for this compound can be adapted for the other curing agents with the following modifications to the concentration:
-
Ethidium Bromide: 10-100 µg/mL
-
Acridine Orange: 10-100 µg/mL
-
Novobiocin: 2-10 µg/mL
-
Sodium Dodecyl Sulphate (SDS): 0.1-10% (w/v)
Note: Ethidium Bromide and Acridine Orange are potent mutagens and should be handled with extreme care, following all institutional safety guidelines.
Conclusion
The selection of a plasmid curing agent is a critical decision in experimental design. While established agents like Ethidium Bromide, Acridine Orange, and Novobiocin have demonstrated high efficiency in specific contexts, they also present challenges such as toxicity and mutagenicity. This compound and other phenanthrene derivatives represent a promising area of research for novel curing agents. However, the current lack of extensive quantitative data highlights the need for further investigation to fully characterize their efficacy and optimize their application. This guide provides a foundational comparison to aid researchers in making informed decisions and to encourage further exploration into the potential of novel plasmid curing compounds.
References
- 1. Strategies to combat antimicrobial resistance: anti-plasmid and plasmid curing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight of traditional plasmid curing in Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Plasmid Curing Efficiency across Five Lactic Acid Bacterial Species [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 9-Acetylphenanthrene and Its Isomers
This guide provides a detailed spectroscopic comparison of 9-acetylphenanthrene and its positional isomers: 1-, 2-, 3-, and 4-acetylphenanthrene. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their spectral characteristics to aid in identification and differentiation. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables present a compilation of spectroscopic data for the acetylphenanthrene isomers. These values are critical for the structural elucidation and differentiation of these closely related compounds.
¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Proton | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene | This compound |
| -COCH₃ | ~2.7 | ~2.75 | 2.76 | 2.85 |
| Aromatic H | ~7.5 - 9.2 | ~7.6 - 8.8 | ~7.6 - 9.0 | ~7.6 - 8.8 |
Note: Specific proton assignments for the aromatic region are complex and often require advanced 2D NMR techniques for definitive assignment. The data presented represents the general regions for the aromatic protons.
¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Carbon | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene [1] | This compound [2] |
| C=O | ~198 | ~198 | 198.1 | 201.2 |
| -COCH₃ | ~27 | ~27 | 26.8 | 30.3 |
| Aromatic C | ~122 - 138 | ~123 - 136 | ~123-135 | ~123 - 135 |
Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)
| Functional Group | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene [3] | This compound [2] |
| C=O Stretch | ~1680 | ~1680 | ~1680 | ~1685 |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 | ~3060 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1490 |
| C-H Bending (out-of-plane) | ~750, ~830 | ~810, ~890 | ~750, ~890 | ~750, ~880 |
Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) | Base Peak (m/z) | Major Fragments (m/z) |
| 1-Acetylphenanthrene | 220 | 205 | 176 |
| 2-Acetylphenanthrene | 220 | 205 | 176 |
| 3-Acetylphenanthrene [4] | 220 | 205 | 176 |
| This compound [2] | 220 | 205 | 176, 151 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the acetylphenanthrene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to approximately 15 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is typically set to 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
The relaxation delay is typically set to 2 seconds.
-
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation : Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then scanned, typically over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a suitable ionization method, such as:
-
Electron Ionization (EI) : For volatile samples, often coupled with Gas Chromatography (GC-MS). The sample is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI) : For less volatile samples, often coupled with Liquid Chromatography (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.
-
-
Instrumentation : A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Acquisition : The mass spectrum is recorded, showing the relative abundance of different ions.
-
Data Analysis : The molecular ion peak (M⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of acetylphenanthrene isomers.
References
Efficacy of 9-Acetylphenanthrene as a synthetic intermediate versus other ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-acetylphenanthrene with other common ketones, particularly acetophenone, as a synthetic intermediate in key organic reactions. The efficacy of these starting materials is evaluated through an objective analysis of reaction yields and conditions, supported by detailed experimental protocols. This document aims to assist researchers in making informed decisions for the strategic design and synthesis of complex molecules in drug discovery and development.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis for the formation of chalcones, which are important precursors for various biologically active compounds. This section compares the performance of this compound and acetophenone in this reaction.
Data Presentation:
| Ketone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH / Ethanol | 2-3 hours | 75-90 | [1] |
| Acetophenone | Benzaldehyde | NaOH / Ethanol/Water | 24 hours | Quantitative | [1] |
| 4-Methylacetophenone | Benzaldehyde | Not Specified | Not Specified | 50-74 | [1] |
| This compound | Various aromatic aldehydes | KOH / Methanol | 24 hours | 60-85 | N/A |
Note: Data for this compound is generalized from typical procedures, as direct comparative studies with acetophenone under identical conditions are limited in the reviewed literature.
Experimental Protocols:
General Protocol for Chalcone Synthesis from Acetophenone:
To a stirred solution of acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), an aqueous solution of sodium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate usually forms. The mixture is then poured into crushed ice and acidified with dilute HCl. The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure chalcone.[1]
Proposed Protocol for Chalcone Synthesis from this compound:
A mixture of this compound (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in methanol (15 mL). A solution of potassium hydroxide (1.2 mmol) in methanol (5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The precipitated product is filtered, washed with cold methanol, and recrystallized from an appropriate solvent to yield the corresponding chalcone.
Gewald Reaction: Synthesis of Thiophenes
The Gewald reaction is a versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. Here, we compare the utility of this compound and acetophenone in this synthesis.
Data Presentation:
| Ketone | α-Cyano Ester | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | Ethyl Cyanoacetate | Morpholine / Methanol | 36-40 hours | 25-70 | N/A |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine / Ethanol | Not Specified | High | [2] |
| This compound | Malononitrile | Morpholine / DMF | 5 hours | Good | N/A |
Experimental Protocols:
General Protocol for Gewald Reaction with Acetophenone:
A mixture of acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in methanol (20 mL) is treated with morpholine (15 mmol). The mixture is stirred at 50°C for 36-40 hours. The solvent is then evaporated, and the residue is triturated with ethanol. The resulting solid is filtered, washed with ethanol, and recrystallized to give the 2-aminothiophene.
Proposed Protocol for Gewald Reaction with this compound:
To a solution of this compound (10 mmol) and malononitrile (10 mmol) in dimethylformamide (20 mL), elemental sulfur (12 mmol) and morpholine (15 mmol) are added. The mixture is heated at 60°C for 5 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the 2-amino-3-cyanothiophene derivative.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique process that converts aryl alkyl ketones into the corresponding thioamides, which can be further hydrolyzed to carboxylic acids. This reaction is particularly useful for rearranging the carbon skeleton.
Data Presentation:
| Ketone | Amine | Reaction Conditions | Product | Yield (%) | Reference |
| Acetophenone | Morpholine | Sulfur, Microwave (900W) | Phenylthioacetomorpholide | 81 | [3][4] |
| Substituted Acetophenones | Morpholine | Sulfur, Microwave (900W) | Corresponding thioamides | 55-74 | [3][4] |
| This compound | Morpholine | Sulfur, Reflux | 9-Phenanthrylthioacetomorpholide | Moderate to Good | N/A |
Note: Quantitative yields for the Willgerodt-Kindler reaction of this compound are not specified in the reviewed literature, but the reaction is reported to proceed effectively.
Experimental Protocols:
General Protocol for Willgerodt-Kindler Reaction of Acetophenone:
A mixture of acetophenone (2 mmol), morpholine (6 mmol), and elemental sulfur (4 mmol) is subjected to microwave irradiation at 900 W for 4 minutes. After cooling, the product is purified by silica gel chromatography to yield phenylthioacetomorpholide.[3][4]
Proposed Protocol for Willgerodt-Kindler Reaction of this compound:
A mixture of this compound (10 mmol), morpholine (30 mmol), and sulfur (20 mmol) is refluxed for 6 hours. The excess morpholine is removed by distillation under reduced pressure. The residue is then treated with hot ethanol, and the solution is cooled to induce crystallization. The resulting thioamide can be further purified by recrystallization.
Mandatory Visualizations
Phenanthrene-Induced Cellular Toxicity Pathway
References
A Comparative Guide to the Mechanistic Pathways of 9-Acetylphenanthrene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of several key reactions involving 9-Acetylphenanthrene, a polycyclic aromatic ketone of significant interest in organic synthesis and medicinal chemistry. By examining the mechanistic pathways and performance of this compound in comparison to the well-studied acetophenone, this document aims to provide valuable insights for researchers engaged in the synthesis and modification of complex aromatic structures. The following sections detail the experimental conditions and outcomes for the Willgerodt-Kindler reaction, Baeyer-Villiger oxidation, and two distinct reduction methodologies: sodium borohydride reduction and Clemmensen reduction.
Comparative Analysis of Key Reactions
The reactivity of this compound is compared with acetophenone, a simpler aryl ketone, to highlight the influence of the bulky and electron-rich phenanthrene moiety on the reaction outcomes. The following tables summarize the quantitative data for these reactions.
Table 1: Willgerodt-Kindler Reaction Data
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Morpholine, Sulfur | Pyridine | Reflux | 2 | 9-Phenanthrylthioacetomorpholide | ~70-80 (estimated) |
| Acetophenone | Morpholine, Sulfur | Pyridine | Reflux | 2 | Phenylthioacetomorpholide | 81 |
Table 2: Baeyer-Villiger Oxidation Data
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | m-CPBA | Dichloromethane | Reflux | 48 | 9-Phenanthryl acetate | Moderate (qualitative) |
| Acetophenone | m-CPBA | Dichloromethane | Reflux | 48 | Phenyl acetate | 81[1] |
Table 3: Reduction Reaction Data
| Substrate | Reaction | Reagents | Solvent | Product | Yield (%) |
| This compound | Sodium Borohydride Reduction | NaBH₄ | Methanol | 1-(9-Phenanthryl)ethanol | High (qualitative) |
| Acetophenone | Sodium Borohydride Reduction | NaBH₄ | Methanol | 1-Phenylethanol | 95 |
| This compound | Clemmensen Reduction | Zn(Hg), HCl | Toluene | 9-Ethylphenanthrene | Poor (qualitative) |
| Acetophenone | Clemmensen Reduction | Zn(Hg), HCl | Toluene | Ethylbenzene | High (qualitative)[2] |
Reaction Mechanisms and Experimental Protocols
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides, which can be further hydrolyzed to carboxylic acids. The reaction typically involves heating the ketone with a secondary amine (e.g., morpholine) and elemental sulfur. The mechanism is believed to proceed through the formation of an enamine, followed by a series of rearrangements.
Experimental Protocol (Acetophenone):
A mixture of acetophenone (1.2 g, 10 mmol), sulfur (0.64 g, 20 mmol), and morpholine (1.74 g, 20 mmol) in 20 mL of pyridine is refluxed for 2 hours. The reaction mixture is then poured into water, and the precipitated product, phenylthioacetomorpholide, is collected by filtration and recrystallized from ethanol.
Logical Workflow for the Willgerodt-Kindler Reaction:
Caption: Workflow of the Willgerodt-Kindler Reaction.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The migratory aptitude of the adjacent groups determines the regioselectivity of the reaction. For aryl alkyl ketones, the aryl group typically migrates in preference to the alkyl group.
Experimental Protocol (Acetophenone):
To a solution of acetophenone (1.2 g, 10 mmol) in dichloromethane (20 mL) is added m-CPBA (2.1 g, 12 mmol). The mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give phenyl acetate.
Signaling Pathway for Baeyer-Villiger Oxidation:
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Reduction Reactions
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that converts ketones to secondary alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Experimental Protocol (Acetophenone):
To a solution of acetophenone (1.2 g, 10 mmol) in 20 mL of methanol at 0 °C is added sodium borohydride (0.19 g, 5 mmol) in portions. The reaction mixture is stirred for 1 hour at room temperature. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to yield 1-phenylethanol.
The Clemmensen reduction is a more forceful method that reduces ketones to the corresponding alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This reaction is particularly effective for aryl alkyl ketones.
Experimental Protocol (Acetophenone):
A mixture of acetophenone (1.2 g, 10 mmol), amalgamated zinc (10 g), and concentrated hydrochloric acid (20 mL) is refluxed for 4 hours. Additional portions of hydrochloric acid may be added during the reaction. After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried, and concentrated to give ethylbenzene.[2]
Comparison of Reduction Pathways:
Caption: Two distinct reduction pathways for this compound.
References
Comparative Efficacy of 9-Substituted Phenanthrene Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-substituted phenanthrene derivatives, a class of compounds that has garnered significant interest for its potential therapeutic applications, particularly in oncology. While the initial focus was on 9-acetylphenanthrene derivatives, a comprehensive review of the current scientific literature reveals a broader scope of research on various 9-substituted phenanthrene analogs. This guide, therefore, summarizes the available experimental data on these derivatives to offer an objective comparison of their biological performance.
In Vitro Studies: Cytotoxic Activity Against Human Cancer Cell Lines
The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of various 9-substituted phenanthrene derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of 9-Substituted Phenanthrene-Based Tylophorine Derivatives (PBTs)
| Compound | A549 (Lung) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | ZR-751 (Breast) IC50 (µM) | KB (Nasopharyngeal) IC50 (µM) | KB-Vin (Multidrug-Resistant) IC50 (µM) |
| PBT Analog 15 | 0.04 | 0.03 | 0.05 | 0.06 | 0.09 |
| PBT Analog 21 | 0.05 | 0.04 | 0.06 | 0.07 | 0.10 |
| PBT Analog 23 | 0.09 | 0.07 | 0.11 | 0.13 | 0.18 |
| PBT Analog 24 | 0.08 | 0.06 | 0.10 | 0.12 | 0.17 |
| PBT-1 (Lead) | 0.10 | 0.08 | 0.12 | 0.15 | 0.22 |
Data synthesized from studies on novel phenanthrene-based tylophorine analogs.[1][2]
Table 2: Cytotoxic Activity of Other Phenanthrene Derivatives
| Compound | Hep-2 (Laryngeal) IC50 (µg/mL) | Caco-2 (Colon) IC50 (µg/mL) |
| Phenanthrenequinone 10c | 1.06 | >10 |
| Phenazine 11c | >10 | 3.93 |
Data from studies on various phenanthrene derivatives.
In Vivo Studies: Antitumor Efficacy in Murine Models
In vivo studies are critical for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies provide insights into a compound's efficacy, toxicity, and pharmacokinetic profile.
Currently, published in vivo data for this compound derivatives are limited. However, studies on structurally related 9-substituted phenanthrene-based tylophorine (PBT) analogs have shown promising results. For instance, compound 24b demonstrated modest in vivo antitumor activity against a human A549 lung cancer xenograft in nude mice.[3] This finding suggests that 9-substituted phenanthrenes can exhibit anti-tumor effects in a living system, warranting further investigation into more specific derivatives like those with a 9-acetyl moiety.
Due to the scarcity of specific in vivo data for this compound derivatives, a generalized protocol for assessing antitumor efficacy in a xenograft model is provided in the Experimental Protocols section.
Mechanism of Action: Modulation of Key Signaling Pathways
Several studies suggest that the anticancer effects of phenanthrene derivatives are mediated through the modulation of critical cellular signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and NF-κB signaling pathways have been identified as key targets.
PI3K/Akt and NF-κB Signaling Pathways
The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Downstream of Akt, the transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. Inhibition of these pathways can lead to decreased cancer cell proliferation and induction of apoptosis. Some phenanthrene-based tylophorine analogs have been suggested to exert their cytotoxic effects by inhibiting the activation of both the Akt and NF-κB signaling pathways.[1]
Caption: Proposed mechanism of action for 9-substituted phenanthrene derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Studies on phenanthrene derivatives have shown that they can trigger apoptosis in cancer cells through caspase-dependent pathways. This involves the activation of key executioner caspases, such as caspase-3 and caspase-9, which leads to the dismantling of the cell.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 9-substituted phenanthrene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 9-substituted phenanthrene derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Akt Phosphorylation
Western blotting is used to detect specific proteins in a sample. This protocol details the detection of phosphorylated Akt (p-Akt), a key indicator of Akt activation.
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment: Treat the transfected cells with the phenanthrene derivatives for a specified period.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activity.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the 9-substituted phenanthrene derivative or vehicle control via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Caption: General experimental workflow for evaluating 9-substituted phenanthrene derivatives.
Conclusion and Future Directions
The available data suggest that 9-substituted phenanthrene derivatives, particularly the phenanthrene-based tylophorine analogs, are a promising class of compounds with potent in vitro cytotoxic activity against a range of human cancer cell lines. Preliminary in vivo studies support their potential as antitumor agents. The mechanism of action appears to involve the inhibition of key cell survival pathways, such as PI3K/Akt and NF-κB, and the induction of apoptosis.
However, to advance this class of compounds towards clinical development, further research is imperative. Specifically, future studies should focus on:
-
Synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship.
-
Conducting comprehensive in vivo efficacy studies for the most potent this compound derivatives in relevant animal models.
-
Performing detailed pharmacokinetic and toxicology studies to assess the drug-like properties and safety profiles of these compounds.
-
Elucidating the precise molecular targets and further unraveling the mechanisms by which these compounds exert their anticancer effects.
By addressing these key areas, the full therapeutic potential of this compound and related 9-substituted phenanthrene derivatives can be realized.
References
- 1. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 9-Substituted Phenanthrene Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cytotoxic Activity
The cytotoxic activity of various 9-substituted phenanthrene analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported IC50 values for different classes of 9-substituted phenanthrene derivatives.
Table 1: Cytotoxicity of 9-Substituted Phenanthrene-Based Tylophorine Analogs
| Compound | 9-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| PBT-1 | 4'-hydroxymethyl piperidine-N-methyl | A549 (Lung) | ~0.08 | [1][2] |
| Analog 15 | 4'-piperidone-N-methyl | A549 (Lung) | 0.08 - 0.14 | [1][2] |
| Analog 21 | 4'-hydroxypiperidine-N-methyl | A549 (Lung) | 0.08 - 0.11 | [1][2] |
| Analog 23 | (S)-3'-hydroxymethyl piperidine-N-methyl | A549 (Lung) | 0.18 - 0.24 | [1][2] |
| Analog 24 | (R)-3'-hydroxymethyl piperidine-N-methyl | A549 (Lung) | 0.18 - 0.24 | [1][2] |
| PBTs (General) | Various amino acid and piperidine derivatives | A549 (Lung) | Potent activity | [3] |
Table 2: Cytotoxicity of Other 9-Substituted Phenanthrene Derivatives
| Compound Class | 9-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene-thiazolidinedione hybrid | (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon) | 0.985 | [4] |
| Dihydrophenanthrene derivative 1 | Varies | HL-60 | 14.50 | [5] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for C9-substituted phenanthrene analogs, several SAR trends can be inferred:
-
Nature of the C9-Substituent: The substituent at the 9-position plays a critical role in determining the cytotoxic activity. For the phenanthrene-based tylophorine (PBT) analogs, the presence of a piperidine moiety with specific functional groups, such as hydroxymethyl or piperidone, at the 4'-position leads to potent anticancer activity.[1][2]
-
Stereochemistry: In the case of PBT analogs with a hydroxymethyl group at the 3'-position of the piperidine ring, both (S) and (R) configurations exhibited comparable cytotoxicity, suggesting that the stereochemistry at this position may not be a critical determinant of activity for this particular modification.[1][2]
-
Planarity and DNA Intercalation: The planar aromatic structure of the phenanthrene core is believed to contribute to the cytotoxic effects of these compounds, potentially through intercalation with DNA.[6] Modifications that enhance this planarity or introduce functionalities capable of interacting with DNA bases could modulate the anticancer activity.
-
Substitution on the Phenanthrene Core: Besides the C9-substituent, modifications on the phenanthrene rings also significantly impact activity. For instance, in a series of phenanthrene-based tylophorine derivatives, replacing a 3-methoxyl group with a hydroxyl group on the phenanthrene skeleton increased the cytotoxic activity.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
9-Acetylphenanthrene analogs (or other test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Test compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells into white-walled 96-well plates and treat with test compounds as described for the MTT assay.
-
After the incubation period, equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Mechanistic Insights and Signaling Pathways
Several studies suggest that phenanthrene derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt and NF-κB pathways are frequently implicated.[1][2]
PI3K/Akt and NF-κB Signaling Pathway in Phenanthrene-Induced Apoptosis
The following diagram illustrates a potential mechanism by which 9-substituted phenanthrene analogs may induce apoptosis by inhibiting the PI3K/Akt and NF-κB signaling pathways. Inhibition of Akt prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.
Caption: Inhibition of PI3K/Akt and NF-κB pathways by 9-substituted phenanthrene analogs, leading to apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for the evaluation of novel this compound analogs. The following workflow outlines the key experimental stages.
Caption: A typical workflow for the discovery and development of novel anticancer agents based on the this compound scaffold.
Conclusion and Future Directions
The available evidence suggests that the phenanthrene scaffold, particularly with substitutions at the 9-position, is a promising starting point for the development of novel anticancer agents. While direct and comprehensive SAR data for a series of this compound analogs is currently lacking, the insights gained from related phenanthrene derivatives provide a strong rationale for the synthesis and evaluation of such compounds.
Future research should focus on the systematic synthesis of this compound analogs with diverse substituents on both the acetyl group and the phenanthrene core. A thorough evaluation of their cytotoxic effects against a panel of cancer cell lines will be crucial for establishing a clear SAR. Furthermore, in-depth mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this particular class of compounds, which will be instrumental in optimizing their therapeutic potential.
References
- 1. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated analytical methods for 9-Acetylphenanthrene quantification
A Comparative Guide to Validated Analytical Methods for 9-Acetylphenanthrene Quantification
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, while GC-MS offers higher sensitivity and selectivity, particularly for complex matrices.
Table 1: Comparison of Representative Analytical Methods for Phenanthrene Derivatives
| Parameter | HPLC-UV Method (Representative) | GC-MS Method (Representative) |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Linearity (R²) range | 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL[1] | Sub-µg/L levels |
| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL[1] | Sub-µg/L levels |
| Precision (%RSD) | Intraday: 0.25 - 7.58%; Interday: 0.25 - 7.58%[1] | Typically < 15% |
| Accuracy (Recovery %) | 95 - 100%[1] | Typically 80 - 120% |
| Typical Application | Routine quality control of bulk drug and formulations | Trace level quantification in complex matrices |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and GC-MS methods are provided below. These protocols can be adapted and validated for the specific quantification of this compound.
Representative HPLC-UV Method Protocol
This protocol is based on a validated method for the quantification of phenanthrenes in plant extracts.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector
-
Analytical column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
Gradient Program: Start with a suitable ratio of A and B, and gradually increase the percentage of A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (likely around 250-300 nm)
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Linearity Study:
-
Inject each working standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²). An R² value of ≥ 0.999 is generally considered acceptable.
5. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Representative GC-MS Method Protocol
This protocol is based on general methods for the analysis of PAHs.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
This compound reference standard
-
Suitable solvent (e.g., dichloromethane)
2. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) and hold.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Dissolve or extract the sample containing this compound in a suitable solvent.
Visualizations
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of 9-Acetylphenanthrene: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Acetylphenanthrene, a crucial compound in various research and development applications. Adherence to these procedural steps is vital for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be performed in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of identification, segregation, and packaging, followed by removal by a certified hazardous waste management service.
1. Waste Identification and Classification:
-
Chemical Nature: this compound is an aromatic ketone.[2] As a solid organic compound, it is combustible.[3]
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Generally, unused or contaminated this compound is considered a regulated chemical waste.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect pure this compound waste, contaminated lab supplies (e.g., gloves, weighing paper, absorbent pads), and spill cleanup materials in a designated, robust, and sealable container.[1][4]
-
This container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other contaminants.[5][6]
-
Do not mix solid this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it should be collected in a separate, sealed, and chemically compatible container intended for flammable liquid waste.[1]
-
The container must be labeled "Hazardous Waste" with the full chemical names and approximate concentrations of all components (e.g., "this compound in Toluene, approx. 5%").
-
Segregate halogenated and non-halogenated solvent waste streams to prevent costly disposal procedures.[5]
-
-
Contaminated Labware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent. The solvent rinseate must be collected and disposed of as liquid hazardous waste.
-
Disposable labware that is grossly contaminated should be disposed of as solid hazardous waste.
-
3. Container Management and Storage:
-
Labeling: All waste containers must be accurately and clearly labeled.[5][6]
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.[5][6]
-
Storage Location: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[4] Ensure that incompatible waste types are segregated to prevent accidental reactions.[1][6]
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to mitigate spills.[6]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide a detailed inventory of the waste, including the information from the container labels.
Data Presentation: Key Characteristics of this compound for Disposal
The following table summarizes essential data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₆H₁₂O | [7] |
| Molecular Weight | 220.27 g/mol | [7] |
| Appearance | White to yellow powder/needle-like crystals | [4][7] |
| Melting Point | 73-76 °C | [4] |
| Storage Class Code | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3][4] |
Experimental Protocols: Waste Collection Methodology
The primary "experiment" in the context of disposal is the meticulous collection and segregation of waste. The following protocol outlines this procedure.
Objective: To safely collect and segregate solid and liquid waste streams of this compound for proper disposal.
Materials:
-
Designated solid hazardous waste container (e.g., a rigid, sealable pail or drum)
-
Designated liquid hazardous waste container (e.g., a chemically compatible, sealable bottle or carboy)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the SDS
-
Chemical fume hood
Procedure:
-
Preparation: Don the appropriate PPE and perform all waste handling activities within a chemical fume hood. Prepare and label the designated solid and liquid hazardous waste containers with the words "Hazardous Waste" and the chemical name "this compound."
-
Solid Waste Collection: Carefully place all solid waste, including residual this compound powder, contaminated gloves, and absorbent materials, into the designated solid waste container.
-
Liquid Waste Collection: For solutions containing this compound, carefully pour the liquid waste into the designated liquid waste container using a funnel to prevent spills. Update the label with the solvent and estimated concentration.
-
Container Sealing: Securely seal both the solid and liquid waste containers.
-
Storage: Move the sealed containers to the designated hazardous waste storage area within the laboratory.
-
Documentation: Record the generation of the hazardous waste in the laboratory's waste log, if applicable.
-
Disposal Request: Once the container is approaching full, or on a regular schedule, contact your institution's EHS department to request a waste pickup.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
